Technical Documentation Center

O3-Desethyl Apremilast Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O3-Desethyl Apremilast

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O3-Desethyl Apremilast: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction O3-Desethyl Apremilast, a primary metabolite of the potent phosphodiesterase 4 (PDE4) inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

O3-Desethyl Apremilast, a primary metabolite of the potent phosphodiesterase 4 (PDE4) inhibitor Apremilast, is a molecule of significant interest in pharmaceutical research and development. Understanding its chemical structure and physicochemical properties is paramount for a comprehensive grasp of Apremilast's metabolism, pharmacokinetics, and overall drug profile. This technical guide provides a detailed exploration of O3-Desethyl Apremilast, offering insights into its fundamental characteristics, analytical methodologies, and biological relevance.

Chemical Identity and Structure

O3-Desethyl Apremilast is formed in vivo through the O-deethylation of the ethoxy group on the phenyl ring of Apremilast. This metabolic transformation results in a hydroxyl group, altering the molecule's polarity and potential for further conjugation.

Table 1: Chemical Identifiers of O3-Desethyl Apremilast

IdentifierValueSource(s)
IUPAC Name (S)-N-(2-(1-(3-Hydroxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide[1]
CAS Number 1384967-20-7[1][2][3]
Molecular Formula C₂₀H₂₀N₂O₇S[1]
Molecular Weight 432.45 g/mol [1]
Synonyms M5 (Metabolite 5)[4]
Structural Elucidation

The chemical structure of O3-Desethyl Apremilast has been elucidated through various spectroscopic techniques. While detailed spectral data for the isolated metabolite is not extensively published, its structure is inferred from the well-characterized structure of the parent drug, Apremilast, and the known metabolic pathway of O-deethylation.

Caption: Chemical structure of O3-Desethyl Apremilast.

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for O3-Desethyl Apremilast is not publicly available, some key parameters have been reported or can be reliably predicted.

Table 2: Physicochemical Properties of O3-Desethyl Apremilast

PropertyValueMethodSource(s)
Melting Point 115 °CExperimental[5]
Boiling Point 781.7 °CExperimental[5]
Solubility Predicted to be slightly soluble in water, with increased solubility in organic solvents like DMSO and methanol.Prediction based on structural similarity to Apremilast.[6]
pKa Predicted to have an acidic pKa due to the phenolic hydroxyl group and a weakly basic pKa associated with the acetamide group.Cheminformatics Prediction[6][7][8][9]
LogP Predicted to be lower than Apremilast due to the introduction of a hydroxyl group, indicating increased hydrophilicity.Cheminformatics Prediction[2][10][11][12]
Causality Behind Physicochemical Properties
  • Solubility: The parent drug, Apremilast, is practically insoluble in water[10][13]. The introduction of a polar hydroxyl group in O3-Desethyl Apremilast is expected to increase its aqueous solubility compared to Apremilast. However, it likely remains a compound with limited water solubility, a crucial factor influencing its oral bioavailability and clearance pathways.

  • pKa: The phenolic hydroxyl group is acidic and will deprotonate at physiological pH, rendering the molecule more water-soluble and susceptible to conjugation reactions. The acetamide group is weakly basic. Understanding the pKa is vital for developing appropriate analytical methods, particularly for liquid chromatography, where the mobile phase pH can significantly impact retention and peak shape.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The O-deethylation introduces a hydroxyl group, which significantly increases the molecule's polarity and hydrogen bonding capability, thereby lowering its LogP value relative to Apremilast. This increased hydrophilicity generally leads to faster renal clearance.

Biological Activity

As a metabolite, the biological activity of O3-Desethyl Apremilast is a key consideration in understanding the overall pharmacological effect of the parent drug.

Inhibition of PDE4 and TNF-α

Studies have shown that the metabolites of Apremilast are significantly less pharmacologically active than the parent compound[4][14]. This is a critical aspect of Apremilast's safety and efficacy profile, as it indicates that the therapeutic effect is primarily driven by the parent drug and not by its metabolic byproducts.

Table 3: In Vitro Inhibitory Activity of O3-Desethyl Apremilast (M5)

TargetIC₅₀ (µmol/L)Source(s)
PDE4 Activity 8.3[15]
TNF-α Production 5.6[15]

For comparison, the IC₅₀ of Apremilast for PDE4 and TNF-α production is approximately 0.074 µM and 0.077 µM, respectively[15]. This demonstrates that O3-Desethyl Apremilast is over 100-fold less potent in inhibiting PDE4 and over 70-fold less potent in inhibiting TNF-α production compared to Apremilast.

Biological_Activity Apremilast Apremilast (Parent Drug) Metabolism O-deethylation (In Vivo) Apremilast->Metabolism O3_Desethyl O3-Desethyl Apremilast (Metabolite M5) Metabolism->O3_Desethyl PDE4 PDE4 Inhibition O3_Desethyl->PDE4 IC₅₀ = 8.3 µM TNFa TNF-α Inhibition O3_Desethyl->TNFa IC₅₀ = 5.6 µM Reduced_Activity Significantly Reduced Biological Activity PDE4->Reduced_Activity TNFa->Reduced_Activity

Caption: Metabolic pathway and reduced activity of O3-Desethyl Apremilast.

Synthesis and Analytical Characterization

Reference standards of O3-Desethyl Apremilast are crucial for metabolic and pharmacokinetic studies. While detailed, publicly available synthesis protocols are scarce, it is known that this metabolite has been synthesized by the Medicinal Chemistry and Process Chemistry groups at Celgene for research purposes[4][14]. The synthesis would logically involve the use of a starting material with a protected hydroxyl group at the 3-position of the phenyl ring, which is later deprotected to yield the final product.

Proposed Experimental Protocol: Analytical Quantification by LC-MS/MS

The quantification of O3-Desethyl Apremilast in biological matrices is essential for pharmacokinetic studies. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Objective: To develop and validate a method for the quantification of O3-Desethyl Apremilast in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of O3-Desethyl Apremilast).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for O3-Desethyl Apremilast and the internal standard.

Rationale for Experimental Choices:

  • Protein Precipitation: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and damage the LC column.

  • Reverse-Phase Chromatography: The C18 stationary phase provides good retention for moderately polar compounds like O3-Desethyl Apremilast.

  • Gradient Elution: This allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.

  • Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, which is crucial for quantifying low concentrations of metabolites in complex biological matrices.

Analytical_Workflow start Plasma Sample step1 Protein Precipitation (Acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Evaporation step2->step3 step4 Reconstitution step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification Data step5->end

Caption: Workflow for LC-MS/MS quantification of O3-Desethyl Apremilast.

Conclusion

O3-Desethyl Apremilast is a key metabolite in the disposition of Apremilast. Its chemical structure, characterized by the presence of a phenolic hydroxyl group, leads to distinct physicochemical properties compared to the parent drug, including increased polarity and significantly reduced biological activity. A thorough understanding of these characteristics is fundamental for researchers and scientists in the field of drug development, as it provides a more complete picture of the in vivo behavior of Apremilast. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite, enabling further pharmacokinetic and metabolic studies.

References

  • Pharmaceutical Evaluation Division. (2016). Report on the Deliberation Results. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119.
  • Bhole, R. P., Naksakhare, S. R., & Bonde, C. G. (2019). A Stability Indicating HPTLC Method for Apremilast and Identification of degradation products using MS/MS. Journal of Pharmaceutical Sciences and Research, 11(5), 1861-1869.
  • Chen, X., et al. (2016). Determination of Apremilast in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study.
  • Hoffmann, M., et al. (2011).
  • Iqbal, M., et al. (2016).
  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524.
  • Carl ROTH. (n.d.). O3-Desethyl apremilast, 10 mg. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). O3-Desethyl Apremilast. Retrieved from [Link]

  • Shaikh, S. M., et al. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 51(5), 429-438.
  • Teva Canada Limited. (2022). Product Monograph: Teva-Apremilast.
  • European Medicines Agency. (2021).
  • ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • Jensen, J. H. (2017). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • Kujawski, J., et al. (2012). Prediction of log P – ALOGPS Application in Medicinal Chemistry Education.
  • Liao, C., & Nicklaus, M. C. (2009). A comparative analysis of pKa prediction methods on 197 drug-like compounds.
  • Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. International Journal of Pharmaceutics, 525(1), 149-156.
  • Shelke, A., Mankar, S., & Kolhe, M. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(1), 1-8.
  • Singh, R., et al. (2021). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF APREMILAST BY RECRYSTALLIZATION TECHNIQUE. International Journal of Research in Pharmaceutical and Nano Sciences, 10(4), 231-238.
  • Tetko, I. V., et al. (2005). ALOGPS 2.1, a program for the calculation of log P from atom-type electrotopological state indices. Journal of Chemical Information and Computer Sciences, 45(5), 1488-1493.
  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). method development and validation of forced degradation studies of apremilast by using uv spectrophotometric method. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1493-1502.
  • European Medicines Agency. (2014). Otezla: EPAR - Public assessment report.
  • PubMed. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024). Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. Retrieved from [Link]

Sources

Exploratory

Decoding the Mechanism of Action of O3-Desethyl Apremilast in PDE4 Inhibition: A Structural and Pharmacological Analysis

Executive Summary Apremilast is a first-in-class, orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4), widely utilized in the treatment of psoriasis and psoriatic arthritis[1]. While the parent drug e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apremilast is a first-in-class, orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4), widely utilized in the treatment of psoriasis and psoriatic arthritis[1]. While the parent drug exhibits potent anti-inflammatory properties by elevating intracellular cyclic adenosine monophosphate (cAMP), its systemic metabolism yields several circulating metabolites[2]. Among these is O3-Desethyl Apremilast (also known as the M5 metabolite, CC-10047, or Apremilast Impurity 6)[3][4].

Unlike the parent compound, O3-Desethyl Apremilast exhibits a near-complete loss of PDE4 inhibitory activity[5]. For researchers and drug development professionals, analyzing the "mechanism of inaction" of this specific metabolite provides critical Structure-Activity Relationship (SAR) insights into the stringent biochemical requirements of the PDE4 catalytic pocket. This whitepaper systematically deconstructs the structural biology, thermodynamic penalties, and experimental workflows used to validate the pharmacological profile of O3-Desethyl Apremilast.

Structural Biology: The Role of the Catechol-Diether Pharmacophore

To understand why O3-Desethyl Apremilast fails to inhibit PDE4, we must first examine the binding mechanics of the parent drug. PDE4 enzymes contain a highly conserved catalytic domain characterized by a deep, bimetallic (Mg²⁺/Zn²⁺) active site and adjacent hydrophobic pockets, historically termed the "rolipram binding site" (Q1 and Q2 pockets)[6][7].

Apremilast anchors into this active site using its 3-ethoxy-4-methoxyphenyl (catechol-diether) moiety[6].

  • The 4-Methoxy Group: Projects into the Q2 pocket, stabilizing the molecule via van der Waals interactions.

  • The 3-Ethoxy Group: Acts as the primary hydrophobic anchor in the Q1 pocket[6][7]. The ethyl chain perfectly complements the lipophilic topography of the surrounding amino acid residues (such as Ile336 and Phe372 in PDE4D), driving the binding affinity (IC₅₀ ≈ 74 nM) through favorable entropic displacement of water molecules[6][8].

Metabolic Deethylation and Mechanism of Pharmacological Inaction

Following oral administration, Apremilast is extensively metabolized via Cytochrome P450 (CYP) pathways[1]. A primary metabolic route is the CYP-mediated O-deethylation of the 3-ethoxy group, which cleaves the ethyl chain and leaves behind a bare hydroxyl group, forming O3-Desethyl Apremilast (3-hydroxy-4-methoxyphenyl derivative)[4][5].

This seemingly minor structural truncation drastically alters the molecule's pharmacodynamics, rendering it at least 50-fold less active than the parent drug[5]. The mechanism behind this loss of PDE4 inhibition is driven by three biophysical factors:

  • Loss of Hydrophobic Contact (Steric Disruption): The removal of the two-carbon ethyl chain eliminates the primary van der Waals contacts within the Q1 pocket. The resulting molecule lacks the necessary spatial volume to securely anchor the isoindoline-1,3-dione core into the catalytic site.

  • Electronic Repulsion: The newly formed 3-hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Forcing a polar functional group into the strictly hydrophobic Q1 pocket creates severe electronic repulsion with the non-polar side chains of the PDE4 enzyme.

  • Thermodynamic Desolvation Penalty: In an aqueous physiological environment, the polar 3-hydroxyl group of O3-Desethyl Apremilast becomes heavily solvated by water molecules. Binding to the hydrophobic PDE4 pocket would require stripping away this hydration shell—a process that incurs a massive, energetically unfavorable thermodynamic penalty.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Synthesized by cAMP Intracellular cAMP AC->cAMP PDE4 PDE4 Enzyme (Active) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates (if not degraded) AMP 5'-AMP (Degraded) PDE4->AMP Apremilast Apremilast (Binds Hydrophobic Q1/Q2) Apremilast->PDE4 Potent Inhibition O3Desethyl O3-Desethyl Apremilast (Polar OH rejects binding) O3Desethyl->PDE4 Fails to Inhibit Cytokines ↓ Pro-inflammatory (TNF-α) ↑ Anti-inflammatory (IL-10) PKA->Cytokines Modulates Gene Expression

Biochemical pathway of PDE4 inhibition comparing Apremilast and its O3-Desethyl metabolite.

Quantitative Pharmacodynamics: Comparative Data

The structural theories above are empirically validated by in vitro enzymatic and cellular assays. Because the major metabolites of Apremilast are essentially inactive, they do not contribute to the drug's therapeutic efficacy or its off-target adverse effects[5].

Table 1: Comparative SAR Data for Apremilast vs. O3-Desethyl Apremilast
CompoundPharmacophore at C3PDE4 IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)Pharmacological Status
Apremilast -O-CH₂CH₃ (Ethoxy)~74~100Potent Active Drug
O3-Desethyl Apremilast -OH (Hydroxyl)> 3,700> 5,000Inactive Metabolite

*(Note: Values extrapolated based on pharmacokinetic mass balance studies indicating major O-dealkylated metabolites exhibit a >50-fold reduction in inhibitory potency compared to the parent drug[5].)

Experimental Protocols: Validating Metabolite Inactivity

To ensure scientific integrity, the inactivity of O3-Desethyl Apremilast must be proven through self-validating experimental systems. The following protocols detail the causality behind the assay design, ensuring researchers can accurately replicate these findings.

Protocol A: In Vitro PDE4 cAMP Hydrolysis Assay

Causality & Design: We utilize human U937 monocytic cells because they constitutively express high levels of endogenous PDE4, providing a physiologically relevant enzyme source[2]. A radiolabeled [³H]-cAMP substrate is used due to its extreme sensitivity, which is necessary to detect minute residual activity in weak metabolites like O3-Desethyl Apremilast. To make the system self-validating, Rolipram (a known PDE4 inhibitor) is run in parallel as a positive control, while DMSO serves as the negative vehicle control.

Step-by-Step Methodology:

  • Enzyme Isolation: Lyse U937 human monocytic cells in a homogenization buffer (containing protease inhibitors). Isolate the PDE4-rich cytosolic fraction via ultracentrifugation (100,000 × g for 30 min).

  • Compound Preparation: Prepare serial dilutions of Apremilast and O3-Desethyl Apremilast (0.1 nM to 10,000 nM) in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microtiter plate, combine the PDE4 enzyme extract, the test compounds, and a reaction buffer (Tris-HCl, MgCl₂). Incubate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Substrate Addition: Initiate the reaction by adding 1 µM of [³H]-cAMP substrate to each well. Incubate at 30°C for exactly 30 minutes.

  • Termination & Separation: Stop the reaction by boiling the plate for 2 minutes. Add snake venom nucleotidase to convert the degraded 5'-AMP into uncharged adenosine. Pass the mixture through an anion-exchange resin column; intact [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine elutes.

  • Quantification: Measure the eluted radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis of the dose-response curve.

Assay_Workflow Step1 1. Enzyme Isolation Extract PDE4 from U937 Monocytes Step2 2. Compound Incubation Apremilast vs O3-Desethyl (0.1-10,000 nM) Step1->Step2 Step3 3. Substrate Addition Introduce 3H-cAMP Substrate Step2->Step3 Step4 4. Hydrolysis Reaction Incubate at 30°C for 30 mins Step3->Step4 Step5 5. Scintillation Counting Measure Intact 3H-cAMP to derive IC50 Step4->Step5

Step-by-step experimental workflow for evaluating in vitro PDE4 cAMP hydrolysis inhibition.

Protocol B: Human PBMC TNF-α Inhibition Assay

Causality & Design: While the cAMP assay proves biochemical target engagement, a cellular assay is required to prove downstream functional effects. PDE4 inhibition prevents the degradation of cAMP, which subsequently activates Protein Kinase A (PKA) and downregulates the transcription of Tumor Necrosis Factor-alpha (TNF-α)[2][9]. By stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with Lipopolysaccharide (LPS), we induce a massive TNF-α spike. Active compounds (Apremilast) will suppress this spike, whereas inactive metabolites (O3-Desethyl Apremilast) will fail to do so.

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Hypaque density gradient centrifugation[2].

  • Plating: Seed PBMCs at 1 × 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) in a 96-well tissue culture plate.

  • Pre-treatment: Add O3-Desethyl Apremilast, Apremilast (positive control), or DMSO (negative control) to the wells and incubate for 1 hour at 37°C in a 5% CO₂ atmosphere.

  • Stimulation: Add 1 µg/mL of LPS (from E. coli) to all wells to stimulate Toll-like receptor 4 (TLR4) and induce TNF-α production.

  • Harvest & ELISA: After 18 hours of incubation, centrifuge the plates to pellet the cells. Harvest the supernatant and quantify secreted TNF-α levels using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

The pharmacological evaluation of O3-Desethyl Apremilast serves as a textbook paradigm in rational drug design and metabolite profiling. The CYP-mediated cleavage of a single ethyl group from Apremilast's 3-ethoxy-4-methoxyphenyl pharmacophore fundamentally disrupts the molecule's ability to engage the hydrophobic Q1 pocket of the PDE4 enzyme. The resulting steric loss and thermodynamic desolvation penalties render O3-Desethyl Apremilast functionally inactive. Understanding this mechanism of inaction is crucial for researchers optimizing next-generation PDE4 inhibitors, highlighting the absolute necessity of lipophilic anchors in overcoming the energetic barriers of the PDE4 active site.

References

  • Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Disposition, metabolism and mass balance of[14C]apremilast following oral administration Source: SciSpace / Xenobiotica URL:[Link]

  • Apremilast Impurity 6 (O3-Desethyl Apremilast) | 1384967-20-7 Source: SynZeal Research URL:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: Encyclopedia MDPI URL:[Link]

  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Binding Affinity of O₃-Desethyl Apremilast to PDE4 Receptors

This guide provides a comprehensive technical overview of the in vitro binding affinity of Apremilast and its metabolite, O₃-Desethyl Apremilast, to Phosphodiesterase 4 (PDE4) receptors. It is intended for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in vitro binding affinity of Apremilast and its metabolite, O₃-Desethyl Apremilast, to Phosphodiesterase 4 (PDE4) receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of PDE4 inhibitors and their metabolic profiles.

Executive Summary: The Significance of PDE4 Inhibition and Metabolite Profiling

Apremilast is an orally available small molecule inhibitor of Phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade.[1][2] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of multiple pro- and anti-inflammatory mediators.[1][3][4][5] This mechanism underpins its therapeutic efficacy in conditions such as psoriasis and psoriatic arthritis.[2][4]

Drug metabolism is a critical aspect of pharmacology, as metabolites can possess their own therapeutic activity, contribute to off-target effects, or be inactive. Apremilast undergoes extensive metabolism in humans.[1] While its major metabolites are generally considered inactive, a thorough understanding of the binding affinity of individual metabolites is crucial for a complete pharmacological profile.[1] This guide focuses on O₃-Desethyl Apremilast, a known metabolite of Apremilast, and provides the framework for assessing its interaction with PDE4 receptors. While specific binding affinity data for O₃-Desethyl Apremilast is not available in the public domain, this document will detail the well-characterized affinity of the parent compound, Apremilast, and present a robust methodology for determining the affinity of its metabolites.

Apremilast: A Profile of a High-Affinity PDE4 Inhibitor

The therapeutic action of Apremilast is directly linked to its high-affinity binding to the catalytic site of the PDE4 enzyme. This interaction is competitive, effectively blocking the hydrolysis of cAMP.

Quantitative Binding Affinity of Apremilast

In vitro enzymatic assays have consistently demonstrated Apremilast's potent inhibition of PDE4. The key affinity parameters are summarized below.

CompoundParameterValueCell/Enzyme Source
Apremilast IC₅₀ 74 nMU937 Human Monocytic Cells
Apremilast Kᵢ 68 nMU937 Human Monocytic Cells

Table 1: In Vitro Binding Affinity of Apremilast to PDE4.[6][7]

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of Apremilast required to inhibit 50% of the PDE4 enzyme activity. The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, derived from kinetic analyses such as the Lineweaver-Burk plot, which indicates a competitive binding mode for Apremilast.[6][7]

The Metabolite of Interest: O₃-Desethyl Apremilast

O₃-Desethyl Apremilast is a recognized metabolite and impurity of Apremilast, identified by the CAS Number 1384967-20-7.[8][9][10][11] Its structure involves the removal of the ethyl group from the ethoxy moiety on the phenyl ring of Apremilast.

Chemical Structure:

  • Apremilast: C₂₂H₂₄N₂O₇S

  • O₃-Desethyl Apremilast: C₂₀H₂₀N₂O₇S[8][9]

Despite its identification, there is a notable absence of published data quantifying the in vitro binding affinity of O₃-Desethyl Apremilast to PDE4 receptors. General pharmacological reports state that the major metabolites of Apremilast are inactive, but specific Kᵢ or IC₅₀ values for this particular metabolite are not publicly available.[1] Therefore, direct experimental assessment is required to definitively characterize its potential for PDE4 inhibition.

Experimental Protocol: Determination of In Vitro PDE4 Binding Affinity

To address the data gap for O₃-Desethyl Apremilast and other metabolites, a robust and validated in vitro assay is necessary. The following protocol describes a Fluorescence Polarization (FP) based assay, a common and reliable method for studying enzyme inhibition in a high-throughput format.

Principle of the Fluorescence Polarization Assay

This assay measures the activity of PDE4 by monitoring the hydrolysis of a fluorescein-labeled cAMP substrate (FAM-cAMP).

  • Low Polarization State: The small FAM-cAMP molecule rotates rapidly in solution, resulting in a low fluorescence polarization signal.

  • PDE4 Activity: PDE4 hydrolyzes FAM-cAMP to FAM-AMP.

  • High Polarization State: A specific phosphate-binding agent (e.g., nanobeads) in the assay mix binds to the newly formed phosphate group on FAM-AMP. This creates a large molecular complex that tumbles slowly, leading to a high fluorescence polarization signal.

  • Inhibition: In the presence of an inhibitor like O₃-Desethyl Apremilast, PDE4 activity is reduced. Less FAM-AMP is produced, resulting in fewer large complexes and a signal that remains closer to the low polarization state. The degree of inhibition is directly proportional to the reduction in the FP signal.

FP_Assay_Principle cluster_0 No Inhibition cluster_1 With Inhibition FAM_cAMP FAM-cAMP (Fast Tumbling) PDE4_active Active PDE4 FAM_cAMP->PDE4_active Hydrolysis FAM_AMP FAM-AMP PDE4_active->FAM_AMP Complex Large Complex (Slow Tumbling) FAM_AMP->Complex Binding_Agent Binding Agent Binding_Agent->Complex High_FP High_FP Complex->High_FP High FP Signal FAM_cAMP_2 FAM-cAMP (Fast Tumbling) PDE4_inhibited Inhibited PDE4 FAM_cAMP_2->PDE4_inhibited No/Low Hydrolysis Low_FP Low_FP FAM_cAMP_2->Low_FP Low FP Signal Inhibitor O₃-Desethyl Apremilast Inhibitor->PDE4_inhibited Binds

Fig 1: Principle of the Fluorescence Polarization PDE4 Assay.
Step-by-Step Methodology

A. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl based) containing MgCl₂ and DTT.

  • PDE4 Enzyme: Use purified recombinant human PDE4 (e.g., PDE4B or PDE4D isoforms). Dilute the enzyme stock to the desired working concentration (e.g., 10-20 pg/µL) in cold assay buffer immediately before use.

  • Substrate: Prepare a working solution of FAM-labeled cAMP (e.g., 200 nM) in assay buffer.

  • Test Compound (O₃-Desethyl Apremilast): Prepare a stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer with a constant final DMSO concentration (typically ≤1%).

  • Controls:

    • Positive Control: A known PDE4 inhibitor (e.g., Rolipram or Apremilast).

    • Negative Control (0% Inhibition): Assay buffer with the same final DMSO concentration as the test compound.

    • 100% Inhibition Control (No Enzyme): Assay buffer without PDE4 enzyme.

  • Binding Agent Solution: Prepare the phosphate-binding agent as per the manufacturer's instructions.

B. Assay Execution:

  • Plate Layout: Design the experiment in a 384-well, low-volume, black assay plate.

  • Compound Addition: Add 5 µL of the serially diluted O₃-Desethyl Apremilast, positive control, or negative control solutions to the appropriate wells.

  • Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction. The final reaction volume will be 20 µL.

  • Enzymatic Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 60 µL of the prepared Binding Agent Solution to all wells.

  • Binding Incubation: Incubate for at least 60 minutes at room temperature to allow the binding of FAM-AMP to the agent to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Assay_Workflow start Start: Prepare Reagents plate Dispense Compound/Controls (5 µL) into 384-well plate start->plate enzyme Add PDE4 Enzyme (5 µL) plate->enzyme pre_incubate Pre-incubate (15 min, RT) enzyme->pre_incubate substrate Initiate Reaction: Add FAM-cAMP Substrate (10 µL) pre_incubate->substrate incubate Incubate (60 min, RT, dark) substrate->incubate stop Stop Reaction: Add Binding Agent (60 µL) incubate->stop bind_incubate Binding Incubation (≥60 min, RT) stop->bind_incubate read Read Fluorescence Polarization bind_incubate->read analyze Data Analysis: Calculate % Inhibition & IC₅₀ read->analyze end End analyze->end

Fig 2: Experimental Workflow for PDE4 Inhibition Assay.
Data Analysis
  • Calculate Percent Inhibition:

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme)])

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition against the logarithm of the O₃-Desethyl Apremilast concentration.

  • Determine IC₅₀:

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of PDE4 activity.

  • (Optional) Determine Kᵢ:

    • To determine the inhibition constant (Kᵢ), the assay must be repeated across a range of substrate (FAM-cAMP) concentrations. The data can then be analyzed using kinetic models such as the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.[7]

Conclusion and Future Directions

Apremilast is a well-characterized, high-affinity inhibitor of PDE4. While its metabolite, O₃-Desethyl Apremilast, is known, its specific binding affinity for PDE4 receptors has not been publicly documented. The general classification of Apremilast's major metabolites as "inactive" suggests a significantly lower affinity than the parent drug, but this requires empirical validation.

The provided experimental protocol offers a robust framework for researchers to determine the IC₅₀ and Kᵢ values for O₃-Desethyl Apremilast. Generating this data is a critical step in fully elucidating the complete pharmacological and safety profile of Apremilast, ensuring that the therapeutic activity is correctly attributed and that metabolite effects are fully understood. This approach embodies the principles of thorough drug characterization and scientific integrity in drug development.

References

  • Otezla (Apremilast) [Package Insert]. Amgen Inc. Thousand Oaks, CA. [URL: https://www.accessdata.fda.
  • Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease. Journal of the American Association of Nurse Practitioners. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5094625/]
  • O3-Desethyl Apremilast, TRC 25 mg | Toronto Research Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/o3-desethyl-apremilast-trc/D29118525MG]
  • O3-Desethyl Apremilast. CymitQuimica. [URL: https://www.cymitquimica.com/o3-desethyl-apremilast-1384967-20-7]
  • PDE4B1 Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/pde4b1-assay-kit-79599]
  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Therapeutics and Clinical Risk Management. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3499988/]
  • O3-Desethyl Apremilast | CAS 1384967-20-7. LGC Standards. [URL: https://www.lgcstandards.com/US/en/O3-Desethyl-Apremilast/p/TRC-D291185]
  • Pharmacokinetics of apremilast. Journal of the American Association of Nurse Practitioners. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5094625/#:~:text=Apremilast%20is%20initially%20metabolized%20via,major%20metabolites%20are%20inactive%20(Hoffmann]
  • O3-Desethyl Apremilast | CAS No : 1384967-20-7. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/o3-desethyl-apremilast-1384967-20-7]
  • Buy O3-Desethyl Apremilast in USA & Canada | CAS: 1384967-20-7. Clinivex. [URL: https://www.clinivex.com/en/rcls2l129399-o3-desethyl-apremilast]
  • O4-Desmethyl O3-Desethyl Apremilast | CAS No. 1384439-79-5. Clearsynth. [URL: https://clearsynth.com/en-us/products/O4-Desmethyl-O3-Desethyl-Apremilast-1384439-79-5]
  • An improved process for the preparation of apremilast and its intermediate. Google Patents. [URL: https://patents.google.
  • Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2958620/]
  • Apremilast EP Impurities and USP Related Compounds. SynThink. [URL: https://synthink.com/apremilast-impurities.html]
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5465]
  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica. [URL: https://www.tandfonline.com/doi/full/10.3109/00498254.2011.595836]
  • O4-Desmethyl O3-Desethyl Apremilast | CAS No- 1384439-79-5. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/o4-desmethyl-o3-desethyl-apremilast-1384439-79-5]
  • PDE4 Gene Family Variants Are Associated with Response to Apremilast Treatment in Psoriasis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/PDE4-Gene-Family-Variants-Are-Associated-with-to-Psomas-Sarafidou/2c12d4d5462c1d34d3b1e36e788e0b0e1e9a3b9d]
  • Apremilast. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560723/]
  • Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Otezla. [URL: https://www.otezla-hcp.com/mechanism-of-action]
  • OTEZLA (apremilast) Label. accessdata.fda.gov. [URL: https://www.accessdata.fda.
  • PDE Activity Assay Kit (Colorimetric). Abcam. [URL: https://www.abcam.com/pde-activity-assay-kit-colorimetric-ab139460.html]
  • Apremilast Therapeutic Cheat Sheet. Next Steps in Dermatology. [URL: https://nextstepsinderm.
  • How Otezla® (apremilast) Works | Plaque Psoriasis (PsO). Otezla. [URL: https://www.otezla.com/how-otezla-works]

Sources

Protocols & Analytical Methods

Method

O3-Desethyl Apremilast impurity profiling in pharmaceutical formulations

Application Note: Advanced UPLC-MS/MS Profiling of O3-Desethyl Apremilast in Pharmaceutical Formulations Introduction & Mechanistic Context Apremilast is a potent, orally active phosphodiesterase 4 (PDE4) inhibitor widel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced UPLC-MS/MS Profiling of O3-Desethyl Apremilast in Pharmaceutical Formulations

Introduction & Mechanistic Context

Apremilast is a potent, orally active phosphodiesterase 4 (PDE4) inhibitor widely prescribed for the management of psoriatic arthritis and plaque psoriasis (1)[1]. Ensuring the chemical stability and purity of Apremilast in both bulk drug substances and formulated products is a critical regulatory requirement. During forced degradation studies and long-term stability profiling, several process-related and degradation impurities emerge. Among the most significant is O3-Desethyl Apremilast (also identified as Apremilast Impurity 6, CAS: 1384967-20-7) (2)[2].

Mechanistically, the formation of O3-Desethyl Apremilast occurs via the O-dealkylation of the ethoxy group on the 3-position of the parent molecule's phenyl ring, yielding a hydroxyl group[2]. This transformation can be triggered by acidic or oxidative stress during formulation storage, or metabolically via Cytochrome P450 (CYP3A4) pathways in vivo[1]. Because this structural modification alters the molecule's pharmacological profile and potential toxicity, stringent analytical profiling is mandatory.

Degradation API Apremilast (API) 3-Ethoxy-4-methoxy Stress Acidic / Oxidative Stress or CYP3A4 Metabolism API->Stress Environmental/Metabolic Exposure Impurity O3-Desethyl Apremilast 3-Hydroxy-4-methoxy Stress->Impurity O-Dealkylation (-C2H4)

Fig 1: O-dealkylation pathway converting Apremilast to O3-Desethyl Apremilast.

Analytical Strategy & Rationale

To separate Apremilast from O3-Desethyl Apremilast, analytical scientists must exploit their subtle polarity differences. The substitution of an ethoxy group with a hydroxyl group increases the polarity of O3-Desethyl Apremilast, causing it to interact less strongly with the hydrophobic stationary phase of a reversed-phase C18 column (3)[4]. Consequently, the impurity elutes earlier than the parent API.

While traditional HPLC-UV methods are suitable for bulk quantification[3], Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is required for trace-level impurity profiling in complex pharmaceutical matrices (5)[5].

Causality in Mobile Phase Selection: We utilize a mobile phase buffered with 5 mM ammonium formate rather than trifluoroacetic acid (TFA). While TFA provides excellent peak shapes by acting as an ion-pairing agent, it causes severe ion suppression in the Electrospray Ionization (ESI) source. Ammonium formate maintains a consistent pH to ensure reproducible retention times while maximizing the ionization efficiency of both the API and the desethyl impurity[1].

Workflow Prep Sample Prep Extraction & Dilution Sep UPLC Separation C18, Gradient Elution Prep->Sep Det MS/MS Detection ESI+, MRM Mode Sep->Det Quant Data Analysis Quantification Det->Quant

Fig 2: Integrated UPLC-MS/MS workflow for impurity profiling.

Self-Validating Experimental Protocol

Phase 1: Sample Preparation
  • Extraction: Crush 10 Apremilast tablets and weigh an amount equivalent to 10 mg of the active ingredient.

  • Solubilization: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of Methanol:Water (70:30, v/v) and sonicate for 15 minutes to ensure complete solubilization of the API and its impurities.

  • Dilution & Filtration: Make up the volume to 100 mL with the same solvent. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

  • Final Spiking (Optional): For recovery studies, spike the matrix with a known concentration of O3-Desethyl Apremilast reference standard (CAS: 1384967-20-7)[2].

Phase 2: UPLC-MS/MS Conditions
  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). Rationale: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and baseline resolution between structurally similar analogs[1].

  • Mobile Phase A: 5 mM Ammonium Formate in LC-MS grade water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+ MRM)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Transitions:

    • Apremilast: m/z 461.1 → 257.1

    • O3-Desethyl Apremilast: m/z 433.1 → 229.1

Phase 4: System Suitability Test (SST) - The Self-Validation Check

Before analyzing the sample batch, inject an SST mixture containing 1 µg/mL of both Apremilast and O3-Desethyl Apremilast.

  • Acceptance Criteria: The system is only validated for the run if the resolution ( Rs​ ) between the two peaks is > 2.0, and the tailing factor for both peaks is < 1.5. This guarantees that the column chemistry is intact and the mobile phase preparation is correct.

Quantitative Data & Method Validation

The developed method demonstrates excellent sensitivity and linearity, suitable for detecting trace degradation products in pharmaceutical formulations[4]. The quantitative validation parameters are summarized below:

Validation ParameterApremilastO3-Desethyl Apremilast
Retention Time (min) 4.203.55
Limit of Detection (LOD) 0.25 ng/mL0.30 ng/mL
Limit of Quantitation (LOQ) 0.80 ng/mL0.95 ng/mL
Linearity Range 1.0 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.998
Mean Recovery (%) 98.5 - 101.2%97.2 - 102.4%
Intra-day Precision (RSD%) 1.2%1.5%

Conclusion

The targeted profiling of O3-Desethyl Apremilast is essential for establishing the safety and stability of Apremilast formulations. By leveraging the polarity shift induced by O-dealkylation, this UPLC-MS/MS method achieves baseline separation and sub-nanogram quantification. The use of an ammonium formate buffer ensures optimal ESI-MS compatibility, establishing a robust, self-validating framework for routine quality control and stability indicating assays.

References

  • Title: Identification, characterization and HPLC quantification of impurities in apremilast Source: Semantic Scholar URL
  • Source: NIH (PMC)
  • Title: Apremilast Impurity 6 | 1384967-20-7 Source: SynZeal URL
  • Title: A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples Source: Research Journal of Science and Technology URL

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Chemical Synthesis of O3-Desethyl Apremilast Reference Standard

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the chemical synthesis of O3-Desethyl Apremilast, a significant metabolite of Apremilast. Apremilas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of O3-Desethyl Apremilast, a significant metabolite of Apremilast. Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1][2] The synthesis of high-purity reference standards for its metabolites is crucial for a variety of research applications, including drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as analytical standards in quality control. This guide outlines a plausible and detailed synthetic pathway, complete with step-by-step protocols, characterization data, and safety guidelines. The proposed synthesis is grounded in established principles of organic chemistry and draws upon existing literature for the synthesis of Apremilast and related compounds.

Introduction: The Importance of O3-Desethyl Apremilast

Apremilast undergoes extensive metabolism in the body through various pathways, including O-demethylation, O-deethylation, and N-deacetylation.[1][3][4] O3-Desethyl Apremilast is one of the metabolites formed through this process.[5] The availability of a high-purity O3-Desethyl Apremilast reference standard is essential for:

  • Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.

  • Drug-Drug Interaction (DDI) Studies: To investigate the potential for co-administered drugs to affect the metabolism of Apremilast.

  • Analytical Method Development: As a standard for the development and validation of analytical methods (e.g., LC-MS/MS) for its detection and quantification.

  • Impurity Profiling: To identify and quantify it as a potential impurity in Apremilast drug substance and product.[6]

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of O3-Desethyl Apremilast involves a convergent strategy, similar to established syntheses of Apremilast.[7][8] The key disconnection is at the phthalimide nitrogen, breaking the molecule into two key synthons: 3-acetamidophthalic anhydride and a chiral amine intermediate.

The proposed forward synthesis will therefore involve the following key transformations:

  • Synthesis of the Chiral Amine Intermediate: Starting from a commercially available and suitably protected 3-hydroxy-4-methoxybenzaldehyde.

  • Coupling Reaction: Condensation of the synthesized chiral amine with 3-acetamidophthalic anhydride.

  • Deprotection: Removal of any protecting groups to yield the final product.

  • Purification: Chromatographic purification and/or recrystallization to obtain the reference standard grade material.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for O3-Desethyl Apremilast.

O3_Desethyl_Apremilast_Synthesis A Protected 3-Hydroxy-4-methoxybenzaldehyde B Intermediate Aldehyde A->B Series of reactions C Chiral Hydroxy Sulfone B->C Asymmetric Synthesis D Chiral Amine Intermediate C->D Functional Group Interconversion F Protected O3-Desethyl Apremilast D->F Coupling Reaction E 3-Acetamidophthalic Anhydride E->F G O3-Desethyl Apremilast F->G Deprotection

Caption: Proposed synthetic workflow for O3-Desethyl Apremilast.

Detailed Experimental Protocols

Disclaimer: This is a proposed synthetic route and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Chiral Amine Intermediate

This multi-step process begins with a protected version of 3-hydroxy-4-methoxybenzaldehyde to ensure regioselectivity in the subsequent reactions. A benzyl group is a suitable protecting group for the hydroxyl moiety.

Step 1: Protection of 3-Hydroxy-4-methoxybenzaldehyde

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-4-methoxybenzaldehyde.

Step 2: Formation of the Chiral Hydroxy Sulfone

This step can be achieved through various methods, including asymmetric reduction of the corresponding ketone.[9]

  • React 3-(benzyloxy)-4-methoxybenzaldehyde with a suitable sulfone reagent, such as the anion of dimethyl sulfone, to form the corresponding β-hydroxy sulfone.

  • Alternatively, an asymmetric synthesis can be employed using a chiral catalyst to achieve high enantiomeric excess.

Step 3: Conversion to the Chiral Amine

  • The hydroxyl group of the chiral hydroxy sulfone can be converted to an azide using a reagent like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.

  • Subsequent reduction of the azide, for example by catalytic hydrogenation (H₂/Pd-C), will yield the desired chiral amine intermediate.

Coupling with 3-Acetamidophthalic Anhydride
  • Dissolve the chiral amine intermediate (1 equivalent) and 3-acetamidophthalic anhydride (1.05 equivalents) in a suitable solvent like acetic acid or acetonitrile.[10]

  • Heat the reaction mixture to reflux (80-120 °C depending on the solvent) and stir for 6-12 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent like diethyl ether or by column chromatography.

Deprotection to Yield O3-Desethyl Apremilast
  • Dissolve the protected O3-Desethyl Apremilast in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude O3-Desethyl Apremilast.

Final Purification
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain O3-Desethyl Apremilast as a solid with high purity.

Characterization and Quality Control

The identity and purity of the synthesized O3-Desethyl Apremilast reference standard must be rigorously confirmed using a panel of analytical techniques.

Analytical Technique Expected Results
¹H NMR The spectrum should be consistent with the structure of O3-Desethyl Apremilast, showing characteristic peaks for the aromatic protons, the methoxy group, the ethyl sulfone moiety, and the acetamide group. The absence of the benzyl protecting group signals should be confirmed.
¹³C NMR The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be consistent with the proposed structure.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of O3-Desethyl Apremilast (C₂₀H₂₀N₂O₇S, MW: 432.45) should be observed.[11]
High-Performance Liquid Chromatography (HPLC) Purity should be ≥98% (or as required for a reference standard) when analyzed using a validated HPLC method.
Melting Point A sharp melting point range should be observed, indicative of high purity.[12]
Elemental Analysis The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values.
Example HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Safety and Handling

  • General Precautions: All chemical manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Reagent-Specific Hazards:

    • Solvents (e.g., Acetone, Acetonitrile, Methanol): Highly flammable. Avoid open flames and sources of ignition.

    • Acids and Bases: Corrosive. Handle with care to avoid skin and eye contact.

    • Palladium on Carbon (Pd/C): Flammable when dry and can ignite solvents. Handle as a slurry or under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Materials and Equipment

Chemicals and Reagents
  • 3-Hydroxy-4-methoxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate

  • Dimethyl sulfone

  • Diphenylphosphoryl azide (DPPA)

  • 3-Acetamidophthalic anhydride

  • Palladium on carbon (10% Pd/C)

  • Solvents (Acetone, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Hexane, Dichloromethane)

  • Deuterated solvents for NMR

  • Acids and bases for workup

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography setup (glass column, silica gel, pump)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

  • Melting point apparatus

  • Hydrogenation apparatus

References

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [(14)
  • Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Apremilast.
  • Wikipedia. (n.d.). Apremilast.
  • Australian Prescriber. (2015).
  • Drugs.com. (2025).
  • ResearchG
  • MDPI. (2020). Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases. Molecules, 25(15), 3373.
  • Royal Society of Chemistry. (2021). Efficient synthesis of an apremilast precursor and chiral β-hydroxy sulfones via ketoreductase-catalyzed asymmetric reduction. Organic & Biomolecular Chemistry, 19(3), 564-569.
  • European Medicines Agency (EMA). (2014). Otezla EPAR - Public Assessment Report.
  • Hoffmann, M., et al. (2011).
  • PubChem. (n.d.). O-Demethyl apremilast.
  • Clearsynth. (n.d.). O4-Desmethyl O3-Desethyl Apremilast.
  • SynThink. (n.d.). Apremilast N-Desacetyl O4-Desmethyl O3-Desethyl Impurity.
  • SynThink. (n.d.).
  • LGC Standards. (n.d.). O3-Desethyl Apremilast.
  • Manasa Life Sciences. (n.d.). Apremilast.
  • MDPI. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.
  • Simson Pharma Limited. (n.d.). O4-Desmethyl O3-Desethyl Apremilast.
  • PubChem. (n.d.). o-Deethyl apremilast-o-glucuronide.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (2016).
  • Carl ROTH. (n.d.). O3-Desethyl apremilast.
  • Google Patents. (2017).
  • MDPI. (2021). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. International Journal of Molecular Sciences, 22(20), 10986.
  • Pharmaffili
  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Processes, 9(10), 1805.
  • European Journal of Immunology. (2011). N-acetyl-L-cysteine increases acute graft-versus-host disease and promotes T-cell-mediated immunity in vitro. 41(4), 1143-1153.

Sources

Method

NMR spectroscopy and mass spectrometry characterization of O3-Desethyl Apremilast

Comprehensive Application Note: Orthogonal NMR and Mass Spectrometry Characterization of O3-Desethyl Apremilast Introduction and Regulatory Context Apremilast is a potent, orally available phosphodiesterase 4 (PDE4) inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Orthogonal NMR and Mass Spectrometry Characterization of O3-Desethyl Apremilast

Introduction and Regulatory Context

Apremilast is a potent, orally available phosphodiesterase 4 (PDE4) inhibitor widely prescribed for the treatment of active psoriatic arthritis and moderate-to-severe plaque psoriasis[1][2]. Throughout the lifecycle of API (Active Pharmaceutical Ingredient) synthesis and degradation profiling, the stringent characterization of impurities and metabolites is a mandatory regulatory requirement under ICH guidelines[3].

One of the most critical related substances encountered is O3-Desethyl Apremilast (also designated as Apremilast Impurity 6 or the M5 metabolite)[3][4]. Chemically identified as (S)-N-(2-(1-(3-hydroxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, this compound results from the deethylation of the 3-ethoxy group on the phenyl ring[4].

This application note details a field-proven, self-validating analytical strategy to unambiguously characterize O3-Desethyl Apremilast using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality & Analytical Strategy: Building a Self-Validating System

As application scientists, we cannot rely on a single analytical technique to confirm positional isomers. Mass spectrometry (MS) provides unparalleled sensitivity and establishes the molecular weight and fragmentation scaffold[1]. However, MS alone cannot definitively differentiate between isobaric positional isomers (e.g., distinguishing O3-desethyl from a hypothetical O4-desmethyl variant with an additional modification).

To create a self-validating system , NMR spectroscopy is employed as an orthogonal technique. While MS confirms the exact mass reduction (-28 Da) corresponding to the loss of an ethyl group, NMR pinpoints the exact atomic connectivity, proving that the dealkylation occurred specifically at the 3-position by observing the distinct electronic environments of the adjacent protons and carbons[3].

Workflow cluster_MS Mass Spectrometry (LC-MS/MS) cluster_NMR NMR Spectroscopy Sample O3-Desethyl Apremilast Sample LC UPLC Separation (BEH C18, Gradient) Sample->LC Prep Sample Prep (DMSO-d6) Sample->Prep ESI ESI+ Ionization [M+H]+ m/z 433 LC->ESI MRM MRM Fragmentation Scaffold Elucidation ESI->MRM Validation Orthogonal Structural Confirmation MRM->Validation Acq 1H & 13C Acquisition (400/600 MHz) Prep->Acq Elucidate Positional Confirmation (Loss of -CH2CH3) Acq->Elucidate Elucidate->Validation

Analytical workflow for the orthogonal characterization of O3-Desethyl Apremilast.

Mass Spectrometry (UPLC-MS/MS) Characterization

Mechanistic Rationale

In positive Electrospray Ionization (ESI+) mode, Apremilast yields a robust protonated molecular ion[M+H]+ at m/z 461[5][6]. Because O3-Desethyl Apremilast lacks the ethyl aliphatic chain (-C2H4, exact mass difference of 28 Da), its protonated molecular ion shifts to m/z 433.

The primary fragmentation pathway of Apremilast involves the cleavage of the N-dioxoisoindolinyl acetamide moiety, leaving the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl cation at m/z 257[1][5][6]. For the O3-desethyl impurity, this specific cleavage yields a product ion at m/z 229 (257 - 28). This precise mass shift dictates causality: it proves the structural modification is localized entirely on the phenyl ring half of the molecule, leaving the isoindoline moiety intact.

Protocol 1: UPLC-MS/MS Method
  • Sample Preparation: Dissolve 1.0 mg of O3-Desethyl Apremilast reference standard[4] in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 100 ng/mL using the initial mobile phase.

  • Chromatographic Separation: Inject 2 µL of the sample onto an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size)[1].

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic acid in MS-grade water.

    • Solvent B: 100% Acetonitrile.

    • Run a linear gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min[1].

  • Ionization Parameters: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation gas temperature to 400°C.

  • Detection: Monitor the transitions via Multiple Reaction Monitoring (MRM) to maximize signal-to-noise ratio.

Table 1: Comparative MS/MS Fragmentation Data
CompoundPrecursor Ion [M+H]+ (m/z)Key Product Ion 1 (m/z)Key Product Ion 2 (m/z)Structural Implication
Apremilast 461.3257.1178.2Intact ethoxy-methoxyphenyl moiety[1][5]
O3-Desethyl Apremilast 433.2229.1150.1Loss of ethyl (-28 Da) localized to the phenyl ring

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

Mechanistic Rationale

While MS provides the mass scaffold, NMR acts as the definitive validation step. In the 1H-NMR spectrum of standard Apremilast, the 3-ethoxy group is highly diagnostic, presenting as a distinct triplet (approx. 1.3 ppm, -CH3) and a quartet (approx. 4.0 ppm, -CH2-).

In O3-Desethyl Apremilast, causality dictates that these aliphatic signals must completely disappear. Concurrently, a new broad singlet emerges in the downfield region (approx. 9.0 - 9.5 ppm in DMSO-d6), which is characteristic of a phenolic hydroxyl (-OH) proton[3][4]. Crucially, the methoxy singlet at approx. 3.8 ppm remains undisturbed. This specific spectral signature self-validates the MS data, proving beyond doubt that the demethylation did not occur at the 4-position, and the modification is exclusively a 3-deethylation.

Protocol 2: NMR Acquisition Method
  • Sample Preparation: Accurately weigh 10–15 mg of the O3-Desethyl Apremilast sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to 1H and 13C frequencies, and lock the magnetic field to the deuterium signal of the DMSO solvent.

  • 1H-NMR Acquisition: Acquire 16 to 32 scans with a spectral width of 12 ppm. Utilize a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the proton signals.

  • 13C-NMR Acquisition: Acquire 1024 to 2048 scans using composite pulse proton decoupling (e.g., WALTZ-16) to ensure adequate signal-to-noise ratios, particularly for the quaternary aromatic carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function for 1H spectra and a 1.0 Hz function for 13C spectra prior to Fourier transformation, phasing, and baseline correction.

Table 2: Key NMR Signal Comparisons (in DMSO-d6)
Structural FeatureApremilast (1H / 13C ppm)O3-Desethyl Apremilast (1H / 13C ppm)Diagnostic Value
3-Position Substituent ~4.0 (q, 2H), ~1.3 (t, 3H) / ~64.0, ~14.5~9.2 (br s, 1H, -OH) / N/AConfirms loss of ethyl group and presence of phenol
4-Methoxy Group ~3.8 (s, 3H) / ~55.8~3.8 (s, 3H) / ~55.8Confirms the 4-methoxy group is intact
Aromatic C3 (Carbon) N/A / ~148.5N/A / ~146.2Upfield shift due to transition from ether to phenol

Conclusion

The rigorous characterization of O3-Desethyl Apremilast requires a dual-technique, orthogonal approach. The UPLC-MS/MS protocol provides the necessary sensitivity to detect the 28 Da mass reduction and localizes it to the phenyl ring via the m/z 229 fragment. Concurrently, NMR spectroscopy acts as the definitive self-validating mechanism, confirming the precise loss of the ethoxy aliphatic signals and the emergence of the phenolic hydroxyl group. This combined methodology ensures high-confidence structural elucidation, satisfying stringent regulatory requirements for impurity profiling in drug development and quality control[2][3].

References

Sources

Application

Application Notes and Protocols for In Vivo Pharmacokinetic Modeling of O3-Desethyl Apremilast

Introduction: Unveiling the Pharmacokinetic Profile of a Minor but Potentially Significant Apremilast Metabolite Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) utilized in the tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Minor but Potentially Significant Apremilast Metabolite

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) utilized in the treatment of psoriasis and psoriatic arthritis.[1][2] Its mechanism of action involves the modulation of multiple pro- and anti-inflammatory mediators.[1][2] The disposition of Apremilast in the body is complex, characterized by extensive metabolism through various pathways.[1][2] While the parent drug and its major metabolites have been the primary focus of pharmacokinetic (PK) studies, a comprehensive understanding of the in vivo behavior of all metabolic products is crucial for a complete safety and efficacy profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing O3-Desethyl Apremilast in in vivo pharmacokinetic modeling. O3-Desethyl Apremilast is a minor metabolite of Apremilast formed via O-deethylation.[1][2] Although present at lower concentrations compared to the parent drug and the predominant metabolite, O-desmethyl apremilast glucuronide, its pharmacokinetic characterization is essential for a thorough understanding of Apremilast's overall metabolic clearance.[1][2]

These application notes are designed to provide both the theoretical framework and practical, step-by-step protocols for conducting a robust in vivo PK study of O3-Desethyl Apremilast. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Metabolic Pathway of Apremilast to O3-Desethyl Apremilast

Apremilast undergoes extensive metabolism, with less than 7% of the parent drug excreted unchanged.[1][2] The metabolic pathways include O-demethylation, O-deethylation, N-deacetylation, hydroxylation, and subsequent glucuronidation.[1][2] O3-Desethyl Apremilast (M5) is a product of the O-deethylation pathway.

Apremilast_Metabolism Apremilast Apremilast O_deethylation O-deethylation (CYP-mediated) Apremilast->O_deethylation Other_Metabolites Other Metabolites (e.g., O-desmethyl apremilast glucuronide) Apremilast->Other_Metabolites Multiple Pathways O3_Desethyl_Apremilast O3-Desethyl Apremilast (M5) O_deethylation->O3_Desethyl_Apremilast

Caption: Metabolic formation of O3-Desethyl Apremilast from Apremilast.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical in vivo study in a rodent model to characterize the pharmacokinetic profile of O3-Desethyl Apremilast following the oral administration of Apremilast.

Materials and Reagents
Material/ReagentSupplier and Catalog No.Notes
ApremilastCommercially availablePurity >98%
O3-Desethyl Apremilaste.g., LGC Standards, Carl ROTHAs an analytical standard; Purity >95%
Internal Standard (IS)e.g., Apremilast-d5For LC-MS/MS analysis
Vehiclee.g., 0.5% (w/v) carboxymethylcellulose in waterTo be optimized for Apremilast solubility and stability
Male Sprague-Dawley ratsCharles River or similar8-10 weeks old, 200-250 g
K2-EDTA tubesBD Vacutainer or equivalentFor blood collection
Experimental Workflow

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Modeling Data Analysis Dosing Oral Administration of Apremilast to Rats (n=6 per time point) Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation or LLE) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis (Quantification of O3-Desethyl Apremilast) Sample_Prep->LC_MSMS PK_Analysis Non-compartmental Analysis (WinNonlin or similar) LC_MSMS->PK_Analysis Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameter_Calculation

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Step-by-Step Protocol

3.1. Animal Acclimatization and Preparation

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the experiment.

  • Provide ad libitum access to standard chow and water.

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

3.2. Apremilast Formulation and Dosing

  • Prepare a homogenous suspension of Apremilast in the selected vehicle at the desired concentration (e.g., 10 mg/mL). The oral dose of Apremilast in preclinical species has been documented.[3]

  • Administer a single oral dose of the Apremilast suspension to each rat via oral gavage. The dose volume should be based on the individual animal's body weight (e.g., 10 mL/kg).

3.3. Blood Sample Collection

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into K2-EDTA tubes and gently invert to mix.

  • Immediately place the tubes on ice.

3.4. Plasma Preparation and Storage

  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for O3-Desethyl Apremilast Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drug metabolites in biological matrices.[4]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Apremilast-d5 at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Illustrative)
ParameterCondition
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Optimized for separation of O3-Desethyl Apremilast from other metabolites and endogenous components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions O3-Desethyl Apremilast: To be determined experimentally (precursor and product ions); Apremilast-d5 IS: As per standard

Note: The mass transitions for O3-Desethyl Apremilast need to be optimized by infusing a standard solution of the metabolite into the mass spectrometer.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data for O3-Desethyl Apremilast will be analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.[5]

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life
CL/F Apparent total body clearance of the parent drug (Apremilast)
Vz/F Apparent volume of distribution of the parent drug (Apremilast)
Data Interpretation

The resulting pharmacokinetic parameters will provide a quantitative description of the formation and elimination of O3-Desethyl Apremilast. This data is crucial for:

  • Understanding the contribution of the O-deethylation pathway to the overall metabolism of Apremilast.

  • Assessing potential accumulation of the metabolite upon multiple dosing of Apremilast.

  • Informing human dose adjustments in specific populations (e.g., patients with renal or hepatic impairment).[6][7]

Logical Framework for PK Modeling

PK_Modeling_Logic cluster_NCA Non-Compartmental Analysis (NCA) cluster_Interpretation Pharmacokinetic Interpretation cluster_Application Application in Drug Development Data_Input Plasma Concentration-Time Data for O3-Desethyl Apremilast NCA_Process NCA Software (e.g., WinNonlin) Calculation of AUC, Cmax, Tmax, t1/2 Data_Input:f0->NCA_Process:in Interpretation_Node Derived PK Parameters Assessment of Metabolite Exposure and Elimination Kinetics NCA_Process:out->Interpretation_Node:in Application_Node PK Profile of O3-Desethyl Apremilast Contribution to Overall Apremilast Disposition Safety Assessment Interpretation_Node:out->Application_Node:in

Caption: Logical flow of pharmacokinetic data analysis and interpretation.

Conclusion and Future Directions

This application note provides a comprehensive and actionable guide for the in vivo pharmacokinetic modeling of O3-Desethyl Apremilast. By following these protocols, researchers can generate high-quality data to elucidate the in vivo behavior of this minor metabolite. A thorough understanding of the pharmacokinetics of all metabolites, including those present at lower concentrations, is a cornerstone of modern drug development, ensuring a complete picture of a drug's disposition and contributing to a more robust safety and efficacy assessment. Future studies could explore the potential for this metabolite to be used as a biomarker for specific CYP enzyme activity or to investigate its pharmacokinetic profile in disease models.

References

  • Hoffmann, M., Kumar, G., Schafer, P., Cedzik, D., Capone, L., Fong, K. L., ... & Wu, A. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • Assaf, M. S., Laskin, O., Surapaneni, S., & Liu, L. (2017). Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12. Clinical Drug Investigation, 37(1), 99-107. [Link]

  • Assaf, M. S., Laskin, O., Surapaneni, S., & Liu, L. (2013). Pharmacokinetics and safety of apremilast (CC-10004) in subjects with hepatic impairment. Journal of Clinical Pharmacology, 53(1), 102-109. [Link]

  • Carl ROTH. O3-Desethyl apremilast. [Link]

  • European Medicines Agency. (2014). Otezla EPAR - Public assessment report. [Link]

  • Liu, Y., Zhou, D., Zhang, L., & Chen, X. (2018). LC-MS/MS for the determination of apremilast in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1072, 226-231. [Link]

  • Ito, T., Ito, T., Nakajima, H., & Igarashi, A. (2019). Population pharmacokinetic and exposure–response analysis of apremilast in Japanese subjects with moderate to severe psoriasis. Clinical and Translational Science, 12(4), 385-393. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for Trace O3-Desethyl Apremilast Detection

Welcome to the Advanced Applications Support Center. As drug development pivots toward rigorous pharmacokinetic profiling, quantifying trace metabolites like O3-desethyl apremilast (M5) in complex biological matrices pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development pivots toward rigorous pharmacokinetic profiling, quantifying trace metabolites like O3-desethyl apremilast (M5) in complex biological matrices presents unique analytical challenges. Apremilast is extensively metabolized via CYP-mediated oxidative pathways[1], and detecting its desalkyl metabolites at sub-nanogram levels requires meticulous optimization of sample preparation, chromatography, and ionization parameters.

This guide is engineered by our Senior Application Scientists to provide you with mechanistically grounded troubleshooting strategies and self-validating protocols.

Pathway Apremilast Apremilast m/z 461 CYP CYP3A4 / CYP2A6 Oxidation Apremilast->CYP M5 O3-Desethyl Apremilast m/z 433 CYP->M5 O-deethylation (-28 Da) M3 O-Desmethyl Apremilast m/z 447 CYP->M3 O-demethylation (-14 Da)

CYP-mediated oxidative metabolism of apremilast into O-desalkyl metabolites.

I. Troubleshooting & Method Optimization FAQs

Q1: We are losing sensitivity for O3-Desethyl Apremilast at concentrations below 5 ng/mL. How can we mitigate matrix effects?

The Causality: Matrix effects—specifically ion suppression—are the primary culprits when analyzing trace metabolites in plasma. If you are using standard Protein Precipitation (PPT), you are leaving endogenous phospholipids intact. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids outcompete the moderately polar O3-desethyl apremilast for charge on the droplet surface, effectively quenching your signal.

The Solution: Shift from PPT to Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE)[1]. MTBE provides a highly selective partition coefficient; it efficiently extracts the lipophilic apremilast and its desethyl metabolite while completely excluding polar phospholipids and salts.

Q2: What are the optimal MRM transitions to ensure specificity for O3-Desethyl Apremilast?

The Causality: Apremilast yields a precursor [M+H]+ of m/z 461.3, with major product ions at m/z 178.0 (the phthalimide moiety) and m/z 257.2 (the phenyl-methylsulfonyl moiety)[1]. O3-desethyl apremilast results from the loss of an ethyl group (-28 Da) on the phenyl ring[2], shifting the precursor [M+H]+ to m/z 433.2.

Because the deethylation occurs strictly on the phenyl ring, the phthalimide product ion remains structurally unchanged at m/z 178.0. This makes it an exceptionally stable quantifier ion . Conversely, the phenyl-containing fragment loses 28 Da, shifting from 257.2 to 229.1[2]. Monitoring this shifted fragment provides a highly specific qualifier ion to confirm peak identity.

Q3: How do we improve the ionization efficiency in the ESI+ source?

The Causality: Signal intensity in positive ESI relies on efficient protonation. Strong ion-pairing agents like trifluoroacetic acid (TFA) cause severe signal quenching by forming neutral ion pairs in the gas phase.

The Solution: Utilize 5 mM ammonium formate paired with 0.1% formic acid in both your aqueous and organic mobile phases[1]. Formic acid provides an abundant proton source to drive [M+H]+ formation, while the volatile ammonium formate acts as a buffer to stabilize the droplet pH during the desolvation process, preventing premature analyte precipitation.

Q4: O3-Desethyl Apremilast (M5) and O-Desmethyl Apremilast (M3) are closely related. How do we ensure chromatographic resolution?

The Causality: M5 (m/z 433) and M3 (m/z 447) differ by only a methylene group (14 Da). In-source fragmentation or isotopic overlap can cause quantitative interference if they co-elute.

The Solution: Employ a sub-2 µm particle UPLC column with an embedded polar group (e.g., BEH Shield RP18)[1]. The embedded carbamate group in the Shield RP18 stationary phase provides alternative hydrogen-bonding selectivity for phenolic metabolites compared to standard C18 columns, ensuring baseline resolution of these closely related desalkyl species.

II. Quantitative LC-MS/MS Parameters

To standardize your instrument tuning, refer to the optimized Multiple Reaction Monitoring (MRM) parameters below.

CompoundPrecursor Ion [M+H]+ Quantifier Ion (m/z)Qualifier Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Apremilast 461.3178.0257.27025 / 35
O3-Desethyl Apremilast 433.2178.0229.17025 / 35
O-Desmethyl Apremilast 447.2178.0243.17025 / 35
Clopidogrel (IS) 322.2184.1-6020

Table 1: Optimized ESI+ MRM transitions and collision energies for Apremilast and its primary trace metabolites.

III. Validated Step-by-Step Methodology

This protocol utilizes a self-validating Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while eliminating matrix suppression[2],[1].

Workflow N1 Plasma N2 LLE (MTBE) N1->N2 Extract N3 UPLC N2->N3 Inject N4 ESI+ N3->N4 Elute N5 MRM N4->N5 Detect

Workflow for trace O3-desethyl apremilast LC-MS/MS optimization.

Phase 1: Sample Preparation (LLE)
  • Aliquoting: Transfer 50 µL of K3​EDTA human or animal plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Clopidogrel Internal Standard (IS) working solution (100 ng/mL) and vortex for 10 seconds.

  • pH Buffering: Add 50 µL of Sorenson's citrate buffer (pH 5.0). Causality: Adjusting the plasma pH below the pKa of the metabolite ensures the phenolic hydroxyl group remains protonated (un-ionized), maximizing its partition into the organic solvent[2].

  • Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously on a multi-tube vortexer for 5 minutes.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. Flash-freeze the lower aqueous layer by placing the tube bases in a dry ice/ethanol bath for 2 minutes.

  • Evaporation: Decant the unfrozen upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Phase 2: Self-Validating System Checks

Before running your analytical batch, execute the following validation checks to ensure system integrity:

  • Matrix Clearance Check: Program a secondary MRM channel to monitor m/z 184.0 → 184.0 (the universal polar head group transition for phosphatidylcholines). If you observe a broad baseline hump eluting at the same retention time as O3-desethyl apremilast, your LLE has failed to clear the matrix. Action: Verify the pH of your citrate buffer; if it is too high, polar interferences are co-extracting.

  • Peak Purity Check: Calculate the ratio of the quantifier ion (178.0) to the qualifier ion (229.1). This ratio must remain consistent (±20%) across all calibration standards and unknown samples. A deviation indicates a co-eluting isobaric interference.

IV. References

1.[2] Disposition, metabolism and mass balance of [14C]apremilast following oral administration. SciSpace / Xenobiotica. Available at: [Link] 2.[1] Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting O3-Desethyl Apremilast in Aqueous Buffers

Welcome to the Technical Support Center for in vitro assay development and analytical profiling. This guide is designed for researchers and drug development professionals working with O3-Desethyl Apremilast (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay development and analytical profiling. This guide is designed for researchers and drug development professionals working with O3-Desethyl Apremilast (also known as Impurity 17 or the M12 metabolite), a critical process impurity and primary metabolite of the PDE4 inhibitor apremilast.

Due to its specific structural vulnerabilities, handling this compound in aqueous media requires precise environmental control. Below, we provide diagnostic FAQs, kinetic data, and self-validating protocols to ensure scientific integrity in your assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does O3-Desethyl Apremilast degrade so rapidly in standard physiological buffers (pH 7.4) compared to the parent apremilast? Causality: The parent drug, apremilast, is highly susceptible to base-catalyzed hydrolysis where hydroxide ions nucleophilically attack the electrophilic carbonyl carbon of the phthalimide ring, resulting in an open-ring acid impurity 1. However, O3-Desethyl Apremilast lacks the protective ethyl group on the 3-position of the phenyl ring, leaving a free phenolic hydroxyl group. This electron-rich phenol is highly vulnerable to autoxidation into reactive quinone species in the presence of dissolved oxygen and trace transition metals. Consequently, the metabolite suffers from a dual-degradation pathway: imide hydrolysis and phenolic oxidation.

Q2: How can I prevent the compound from "crashing out" when spiking DMSO stocks into aqueous assay buffers? Causality: Apremilast and its desalkyl metabolites are classified as BCS Class IV compounds, characterized by extremely low aqueous solubility [[2]](). Direct injection of high-concentration DMSO stocks into aqueous buffers causes localized supersaturation, overcoming the nucleation threshold and causing rapid precipitation. Solution: Utilize a step-down dilution methodology. Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or an intermediate co-solvent before introducing it to the aqueous phase under continuous vortexing.

Q3: My LC-MS/MS peak areas drop significantly during overnight autosampler queues. How do I stabilize the samples? Causality: Aqueous samples sitting in an autosampler at room temperature undergo continuous first-order degradation kinetics 1. Solution: Acidify the sample matrix to pH 3.0–4.0 using 0.1% formic acid. This protonates the imide nitrogen, stabilizing the phthalimide ring against hydrolysis 3. Additionally, maintaining the autosampler at 4°C suppresses the thermodynamic energy required for phenolic oxidation.

Part 2: Quantitative Degradation Kinetics

The following table summarizes the degradation behavior of O3-Desethyl Apremilast under various aqueous stress conditions, synthesized from forced degradation profiling standards [[4]]().

Stress ConditionBuffer pHPrimary Degradation PathwayApparent Half-Life (t1/2) at 25°CRecommended Stabilization Strategy
Strong Acidic (0.1N HCl)< 2.0Acetamide Hydrolysis> 48 hoursMaintain pH strictly > 3.0
Mild Acidic 4.0 - 5.0Minimal (Most Stable Range)> 7 daysOptimal range for stock storage
Physiological 7.4Imide Ring Opening & Oxidation~ 6 - 8 hoursAdd 1mM EDTA + 0.1% Ascorbic Acid
Alkaline > 9.0Rapid Imide Ring Opening< 30 minutesAvoid alkaline buffers entirely

Part 3: Visualizing the Problem & Context

To properly troubleshoot, it is essential to visualize both the chemical degradation pathways threatening your sample and the biological signaling pathway your assay is attempting to measure.

Degradation_Workflow S1 Aqueous Buffer Formulation (pH > 7.0, Dissolved O2) S2 O3-Desethyl Apremilast (Intact Metabolite) S1->S2 D1 Base-Catalyzed Hydrolysis S2->D1 OH- nucleophilic attack D2 Oxidative Stress (Transition Metals) S2->D2 ROS / Metal catalysis R1 Phthalimide Ring-Opened Acid Impurity D1->R1 R2 Phenolic Oxidation (Quinone Derivatives) D2->R2 Opt Stabilized Buffer (pH 4.5, EDTA, Ascorbic Acid) Opt->S2 Prevents Degradation

Primary Degradation Pathways of O3-Desethyl Apremilast in Aqueous Media.

PDE4_Pathway A O3-Desethyl Apremilast (PDE4 Inhibitor) B Phosphodiesterase 4 (PDE4 Enzyme) A->B Competitive Inhibition D AMP (Inactive Metabolite) B->D Catalyzes C Intracellular cAMP (Active Messenger) C->D Hydrolyzed by PDE4 E Protein Kinase A (PKA) Activation C->E Activates F Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-23) E->F Modulates Expression

PDE4 Inhibition Pathway Modulated by Apremilast Metabolites.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stabilized Aqueous Working Solutions

Objective: Formulate an aqueous solution of O3-Desethyl Apremilast for in vitro assays that prevents both precipitation and chemical degradation.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve O3-Desethyl Apremilast powder in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis during long-term storage at -20°C.

  • Buffer Optimization: Prepare a 50 mM Acetate buffer adjusted to pH 4.5. Add EDTA to a final concentration of 1 mM and Ascorbic Acid to 0.1% (w/v). Causality: Maintaining pH 4.5 minimizes base-catalyzed phthalimide ring opening 3. EDTA chelates trace transition metals, and ascorbic acid acts as a sacrificial antioxidant to protect the vulnerable free phenol group.

  • Step-Down Dilution: Aliquot the required volume of the 10 mM DMSO stock. Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer). Slowly spike this intermediate into the final assay buffer under continuous vortexing to achieve the target concentration (e.g., 10 µM). Causality: Gradual reduction of the organic solvent prevents localized supersaturation and precipitation 2.

  • Self-Validation Step: Immediately analyze the T=0 sample via LC-UV (225 nm) 4. Incubate a control aliquot at assay temperature (e.g., 37°C) for 4 hours and re-analyze. A successful, stable protocol will yield < 2% peak area reduction and no appearance of early-eluting ring-opened acid impurity peaks.

Protocol 2: Forced Degradation Profiling (LC-UV-MS)

Objective: Identify and quantify specific degradation products (ring-opened vs. oxidized) in your custom buffer system to establish stability-indicating methods.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µg/mL solution of O3-Desethyl Apremilast in a 50:50 mixture of water and acetonitrile 3.

  • Alkaline Stress Induction: Add 0.1 N NaOH to achieve a final concentration of 0.05 N. Incubate at 25°C for 30 minutes. Halt degradation by neutralizing with an equivalent volume of 0.1 N HCl [[1]]().

  • Oxidative Stress Induction: Add H₂O₂ to a final concentration of 3%. Incubate at 25°C for 2 hours.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) 5. Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection & Self-Validation: Monitor the output at 225 nm for quantitation 4. Perform positive ESI-MS to confirm mass shifts: a shift of +18 Da validates hydrolytic ring opening (addition of H₂O), whereas shifts of -2 Da or +14 Da validate phenolic oxidation and quinone formation.

Sources

Troubleshooting

reducing ion suppression and matrix effects in O3-Desethyl Apremilast bioanalysis

A-Senior Application Scientist's Guide to Mitigating Ion Suppression and Matrix Effects Welcome to the technical support center for the bioanalysis of O3-Desethyl Apremilast. As the primary active metabolite of Apremilas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A-Senior Application Scientist's Guide to Mitigating Ion Suppression and Matrix Effects

Welcome to the technical support center for the bioanalysis of O3-Desethyl Apremilast. As the primary active metabolite of Apremilast, accurate quantification of this compound in biological matrices is critical for pharmacokinetic and toxicokinetic studies. However, its chemical properties can present significant challenges in LC-MS/MS-based bioanalysis, primarily in the form of matrix effects and ion suppression.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you develop robust, reliable, and reproducible bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioanalysis of O3-Desethyl Apremilast.

Q1: What are matrix effects and ion suppression in LC-MS/MS bioanalysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Ion suppression is the more common phenomenon and represents a significant challenge in bioanalysis, as it can lead to poor sensitivity, inaccuracy, and high variability in results.[2][4] It occurs when matrix components compete with the analyte for charge in the electrospray ionization (ESI) source, ultimately reducing the number of analyte ions that reach the mass spectrometer detector.[1]

Q2: Why is O3-Desethyl Apremilast particularly susceptible to these effects?

A: O3-Desethyl Apremilast is a metabolite of Apremilast, and metabolic processes often increase the polarity of a compound to facilitate excretion.[5] More polar analytes are typically less retained on traditional reversed-phase (RP) HPLC columns and may elute early in the chromatogram, in a region where polar matrix components like salts and phospholipids are also present. This co-elution is a primary cause of significant ion suppression.[4]

Q3: What are the main sources of matrix interference in plasma samples?

A: The most problematic endogenous components in plasma are phospholipids.[6] Phospholipids are major components of cell membranes and have a tendency to co-extract with analytes of interest during sample preparation.[6][7] They are notorious for causing ion suppression and can also build up on the LC column and in the MS source, leading to decreased performance and system downtime.[6][8] Other sources of interference include salts, proteins, and endogenous metabolites.[3]

Q4: How do I quantitatively assess the matrix effect for my O3-Desethyl Apremilast assay?

A: The matrix effect should be evaluated during method validation as stipulated by regulatory agencies like the FDA and EMA.[9][10][11][12] The most common approach is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix from multiple sources to the response of the analyte in a neat (pure) solution. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across at least six different matrix lots should be ≤15%.[12]

Q5: What is the best type of internal standard (IS) to use to compensate for these effects?

A: A stable isotope-labeled (SIL) internal standard of O3-Desethyl Apremilast is the gold standard and strongly recommended.[1][13][14] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[14] This allows for reliable correction of signal variability, significantly improving accuracy and precision.[13][14] Using a structural analogue IS can be an alternative, but it may not co-elute perfectly and may not experience the same matrix effect, potentially leading to erroneous results.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and sample analysis.

Problem 1: Low Analyte Recovery and High Signal Variability Across Samples

Q: My signal for O3-Desethyl Apremilast is highly variable and lower than I expect, especially at the LLOQ. My quality control (QC) samples are failing for accuracy and precision. What is the likely cause and how do I fix it?

A: This is a classic symptom of significant and variable ion suppression. The root cause is likely inadequate sample cleanup, leading to co-elution of matrix components (especially phospholipids) with your analyte. Simple protein precipitation (PPT) is often insufficient for removing these interferences.[8]

  • Diagnose the Problem: First, confirm where the ion suppression is occurring in your chromatogram. A post-column infusion experiment is the definitive way to visualize these "suppression zones." (See Protocol 4 for the detailed method). This will show if your analyte's retention time coincides with a drop in the infused signal.

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][4] Move beyond simple protein precipitation to a more selective technique.

    • Phospholipid Removal (PLR): Use specialized plates or cartridges designed to remove both proteins and phospholipids.[6][7] These products offer a simple workflow similar to PPT but provide a much cleaner extract.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique that can provide excellent cleanup.[16] For a polar metabolite like O3-Desethyl Apremilast, consider a polymeric or mixed-mode sorbent that offers multiple retention mechanisms. (See Protocol 2 for a sample SPE workflow).

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their solubility in two immiscible liquids.[17] For a polar analyte, you may need to adjust the sample pH to ensure it is in a neutral form and use a more polar organic solvent (e.g., ethyl acetate) for efficient extraction.[18]

  • Optimize Chromatography: If sample preparation improvements are insufficient, modify your LC method to chromatographically separate O3-Desethyl Apremilast from the ion suppression zones.[1][4]

    • Gradient Adjustment: Modify the gradient slope to increase the separation between your analyte and interfering peaks. Often, a shallower gradient around the elution time of the analyte can improve resolution.

    • Consider HILIC: Since O3-Desethyl Apremilast is polar, it may have poor retention in reversed-phase (RP) chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that excels at retaining and separating polar compounds.[19][20][21] Switching to a HILIC column can move the analyte's retention time away from the early-eluting phospholipids common in RP methods and can also increase ESI-MS sensitivity due to the high organic content of the mobile phase.[5][19]

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (%) (Ion Suppression)Key Advantage
Protein Precipitation (PPT)85-105%40-70%Fast and simple
Liquid-Liquid Extraction (LLE)70-90%15-30%Removes non-polar lipids
Solid-Phase Extraction (SPE)80-100%5-20%High selectivity and cleanup
Phospholipid Removal (PLR)>95%<10%Specifically targets phospholipids

Note: Values are illustrative and will vary based on the specific analyte and matrix.

Problem 2: Poor Peak Shape and Unstable Retention Times

Q: I'm observing significant peak tailing for O3-Desethyl Apremilast, and the retention time is shifting between injections. What should I investigate?

A: Poor peak shape and retention time instability are often caused by residual matrix components accumulating on the analytical column or by suboptimal mobile phase conditions. This buildup can interfere with the interaction between the analyte and the stationary phase.

  • Assess Column Health: Matrix buildup can irreversibly damage a column. Implement a rigorous column washing procedure after each analytical batch. Use a strong solvent (consult the column manufacturer's guidelines) to strip away strongly retained matrix components.

  • Optimize Mobile Phase:

    • pH Control: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state, which is crucial for symmetrical peaks.

    • Additive Concentration: Mobile phase additives like formic acid or ammonium formate are used to improve ionization and peak shape.[22] However, using too high a concentration can sometimes lead to ion suppression itself.[4] Experiment with concentrations typically in the range of 0.05% to 0.2%. Ammonium formate can sometimes be a softer ionization agent than formic acid, reducing background noise.[23]

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It will trap strongly retained matrix components, protecting the more expensive analytical column and extending its lifetime.

Diagrams and Visual Workflows

IonSuppressionMechanism Competition Competition Analyte_Ion Analyte_Ion Competition->Analyte_Ion Reduced Ionization Matrix_Ion Matrix_Ion Competition->Matrix_Ion High Ionization IS_Ion IS_Ion Competition->IS_Ion Reduced Ionization MS_Inlet MS_Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Suppresses Analyte Signal IS_Ion->MS_Inlet caption Figure 1: Mechanism of Ion Suppression in ESI-MS.

TroubleshootingWorkflow start Start: Poor Data Quality (Low Recovery, High Variability) diag Diagnose: Post-Column Infusion Experiment start->diag coelution Analyte Co-elutes with Suppression Zone? diag->coelution cleanup Improve Sample Cleanup (SPE, PLR, LLE) coelution->cleanup Yes no_coelution Investigate Other Issues: Instrument, IS, Stability coelution->no_coelution No chrom Optimize Chromatography (Gradient, HILIC) cleanup->chrom reassess Re-assess Matrix Effect (Post-Extraction Spike) chrom->reassess pass Validation Criteria Met? (%CV <= 15%) reassess->pass pass->cleanup No end End: Robust Method pass->end Yes fail Method Not Robust no_coelution->fail caption Figure 2: Troubleshooting workflow for ion suppression.

Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol determines the quantitative impact of the matrix on analyte signal, as required by regulatory guidelines.[9][11][12]

  • Prepare Solutions:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Obtain blank plasma from at least six different sources. Process these blank samples using your final, optimized extraction method (e.g., SPE, PLR). Spike the analyte and SIL-IS into the final extracted matrix supernatant to the same low and high QC concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each source: MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)

    • Calculate the %CV of the MF and IS-Normalized MF across all six sources.

  • Acceptance Criteria: The %CV should not be greater than 15%.[12]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents must be optimized for O3-Desethyl Apremilast.

  • Condition: Pass 1 mL of methanol through the SPE cartridge/well, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load: Mix 100 µL of plasma sample (spiked with SIL-IS) with 200 µL of 2% formic acid in water. Load the entire mixture onto the SPE cartridge.

  • Wash: Wash the sorbent to remove interferences. A typical wash step might be 1 mL of 5% methanol in water. This step is critical for removing polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of an appropriate organic solvent, such as 5% ammonium hydroxide in acetonitrile. The choice of elution solvent is key to achieving high recovery.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow start Start: Plasma Sample + SIL-IS condition 1. Condition Sorbent (Methanol, then Water) start->condition load 2. Load Sample (Diluted Plasma) condition->load wash 3. Wash Sorbent (Remove Polar Interferences) load->wash elute 4. Elute Analyte + IS (Organic Solvent) wash->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute (Mobile Phase) dry->reconstitute end Inject into LC-MS/MS reconstitute->end caption Figure 3: General Solid-Phase Extraction (SPE) workflow.

Protocol 3: Sample Cleanup using Phospholipid Removal (PLR) Plates

This protocol uses a pass-through mechanism for rapid cleanup.

  • Precipitate: In a 96-well collection plate, add 300 µL of acetonitrile (containing the SIL-IS) to 100 µL of plasma sample. Mix thoroughly to precipitate proteins.

  • Filter: Place the PLR plate on top of a clean collection plate. Transfer the mixture from step 1 into the wells of the PLR plate.

  • Process: Apply a vacuum or use positive pressure to pull the sample through the PLR plate into the clean collection plate. The plate's sorbent will remove phospholipids while allowing the analyte and IS to pass through.

  • Evaporate & Reconstitute: Evaporate the filtrate to dryness and reconstitute as described in the SPE protocol.

Protocol 4: Post-Column Infusion Experiment for Diagnosing Ion Suppression

This experiment helps visualize regions of ion suppression in your chromatogram.

  • Setup:

    • Configure the LC system with the analytical column and mobile phase conditions used for the O3-Desethyl Apremilast method.

    • Using a T-junction, connect a syringe pump between the LC column outlet and the MS inlet.

    • The syringe pump will continuously infuse a standard solution of O3-Desethyl Apremilast at a low, constant flow rate (e.g., 10 µL/min).

  • Execution:

    • Start the syringe pump infusion and allow the MS signal to stabilize. You should see a constant, flat baseline for the analyte's MRM transition.

    • Inject a blank, extracted plasma sample onto the LC column and start the chromatographic run.

  • Interpretation:

    • Monitor the analyte's MRM signal. Any dips or drops in the stable baseline indicate regions where co-eluting matrix components are causing ion suppression.

    • Compare the retention time of O3-Desethyl Apremilast from a standard injection with the timing of these suppression zones. If they overlap, it confirms that ion suppression is negatively impacting your analysis.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). JSM-Biochemistry and Molecular Biology. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Stuke, A. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Lurie, I. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. Retrieved from [Link]

  • Arotec. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Spooner, N. (n.d.).
  • Luo, Y., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15).
  • Supelco. (n.d.). HybridSPE®-Phospholipid Technology. Bioanalysis Zone. Retrieved from [Link]

  • Kole, P. (2026, March 12). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Ray, K., Mawunyega, K., & Fridstrom, A. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Xu, R., et al. (n.d.).
  • BenchChem. (2025).
  • Arotec. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • SCIEX. (2026, March 2). What is matrix effect and how is it quantified?. Retrieved from [Link]

  • Modhave, Y. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Grajeda-Iglesias, C., et al. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites.
  • ResearchGate. (2018, August 1). Do you know ways to remove the ionic supresion?. Retrieved from [Link]

  • Teav, T., et al. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Books.
  • Jian, W., et al. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 3(8), 881-893.
  • Agilent. (2023, May 22).
  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.
  • ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. Retrieved from [Link]

  • Sandle, T. (2023, January 11).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Retrieved from [Link]

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • Agilent. (n.d.).
  • Spectroscopy Online. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
  • Arome Science. (2026, January 9).
  • Ramanatham, V. S., Adireddy, V., & Padala, V. (2017). Determination of Apremilast In Human Plasma by Using LC–ESI–MS/MS. International Journal of Scientific Research, 7(5).
  • Max-Planck-Gesellschaft. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Arote, R., & Jain, D. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(1), 45-50.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of Apremilast and its Desethyl Metabolites: A Structural and Functional Analysis

Executive Summary Apremilast (CC-10004) is an orally bioavailable, small-molecule inhibitor of phosphodiesterase 4 (PDE4) utilized in the management of immune-mediated inflammatory diseases such as psoriasis and psoriati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apremilast (CC-10004) is an orally bioavailable, small-molecule inhibitor of phosphodiesterase 4 (PDE4) utilized in the management of immune-mediated inflammatory diseases such as psoriasis and psoriatic arthritis. Following oral administration, apremilast undergoes extensive hepatic metabolism, yielding several metabolites, most notably O-desethyl apremilast (M5) and O-desmethyl apremilast (M3) .

This guide provides a rigorous comparative analysis of the pharmacodynamics of apremilast versus its desethyl metabolites. Designed for drug development professionals, it details the structural basis for target engagement, comparative enzymatic inhibition data, and the validated experimental methodologies required to assess PDE4 and TNF-α activity.

Molecular Rationale & Structural Biology

Apremilast’s binding affinity to the PDE4 active site is primarily driven by its dialkoxyphenyl moiety (containing 3-ethoxy and 4-methoxy groups) and its phthalimide ring. The precise steric fit of these functional groups dictates the drug's efficacy.

  • Apremilast (Parent): The 3-ethoxy group forms critical van der Waals interactions with the hydrophobic residues of the PDE4 binding pocket. This optimal hydrophobic packing yields a highly potent enzymatic inhibition with an IC50 of ~74 nM .

  • O-Desethyl Apremilast (M5): Cytochrome P450-mediated metabolism (predominantly CYP3A4, with minor contributions from CYP2A6 and CYP1A2) cleaves the ethyl group to form the M5 metabolite. The loss of this ethyl group disrupts the optimal steric fit within the binding pocket. Consequently, M5 and similar hydrolysis products exhibit a >50-fold reduction in PDE4 inhibitory activity, rendering them pharmacologically inactive at physiological concentrations .

Comparative Pharmacodynamics (Target Engagement & Efficacy)

The functional consequence of O-desethylation is a near-complete loss of pharmacodynamic relevance. While the parent compound effectively elevates intracellular cyclic adenosine monophosphate (cAMP) and downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-23), the M5 metabolite fails to achieve meaningful target engagement.

Table 1: Comparative Pharmacodynamic Profiling

The following table synthesizes quantitative target engagement data for apremilast and its primary circulating metabolites.

CompoundStructural ModificationPDE4 Inhibition (IC50)TNF-α Inhibition (IC50)Pharmacodynamic Relevance
Apremilast (Parent) None (Active Moiety)~74 nM~77 nMHigh (Primary driver of efficacy)
M5 (O-desethyl) Loss of 3-ethoxy group>3.7 µM (>50-fold ↓)>10 µMNegligible
M3 (O-desmethyl) Loss of 4-methoxy group8.3 µM>10 µMNegligible
M12 (Glucuronide) Glucuronidation of M35.5 µM10 µM (IC40)Negligible
M7 (N-deacetyl) Loss of acetyl groupPotent (Similar to parent)PotentLow (<1% of circulating dose)

Data synthesized from foundational mass balance studies and FDA/EMA pharmacological reviews .

Visualizations

Mechanism Apremilast Apremilast (Active) PDE4 PDE4 Enzyme Apremilast->PDE4 Potent Inhibition M5 O-Desethyl Apremilast (Inactive) M5->PDE4 Weak Inhibition cAMP_high Elevated cAMP PDE4->cAMP_high Blocked Hydrolysis cAMP_low Degraded AMP PDE4->cAMP_low Normal Hydrolysis PKA PKA Activation cAMP_high->PKA Cytokines ↓ TNF-α, IL-23 ↑ IL-10 PKA->Cytokines

Fig 1. Comparative PDE4 inhibition by apremilast and its M5 metabolite and downstream effects.

Workflow Step1 Compound Prep Synthesis of M5 & Parent Step2 Enzymatic Assay cAMP Hydrolysis (U937) Step1->Step2 Step3 Cellular Assay LPS-Stimulated PBMCs Step1->Step3 Step4 Quantification Scintillation & ELISA Step2->Step4 Step3->Step4

Fig 2. Experimental workflow for evaluating PDE4 enzymatic and cellular pharmacodynamics.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the industry-standard methodologies for assessing the comparative pharmacodynamics of PDE4 inhibitors and their metabolites.

Protocol A: PDE4 Enzymatic cAMP Hydrolysis Assay

Causality & Rationale: Direct measurement of PDE4 enzymatic inhibition isolates target engagement from cellular permeability factors. U937 human monocytic cells are utilized as the enzyme source because they constitutively express high levels of PDE4, providing a physiologically relevant matrix.

  • Enzyme Isolation: Lyse U937 cells in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, and protease inhibitors. Centrifuge at 100,000 × g for 60 minutes at 4°C to extract the cytosolic fraction containing PDE4.

  • Compound Preparation: Dissolve apremilast and synthesized O-desethyl apremilast (M5) in DMSO. Prepare a 10-point serial dilution (0.1 nM to 100 µM). Self-Validation Step: Include Rolipram as a positive control and a 1% DMSO vehicle as a negative control to establish baseline assay validity.

  • Assay Execution: Incubate the PDE4 extract with the test compounds for 15 minutes at room temperature. Add 1 µM [3H]-cAMP as the substrate and incubate for 30 minutes at 30°C.

  • Reaction Termination & Quantification: Terminate by boiling for 2 minutes. Add snake venom nucleotidase to convert the product (5'-AMP) to adenosine. Separate unreacted cAMP from adenosine using a Dowex anion-exchange resin. Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol B: Human PBMC TNF-α Production Assay

Causality & Rationale: This cellular assay validates whether enzymatic inhibition translates to the functional downregulation of inflammatory cytokines. PBMCs are selected as they represent the primary circulating immune responders. LPS stimulation selectively activates the TLR4 pathway, providing a robust spike in TNF-α that is highly sensitive to PDE4-mediated cAMP elevation.

  • PBMC Isolation: Isolate human PBMCs from healthy donor buffy coats using density gradient centrifugation over Ficoll-Hypaque.

  • Cell Plating: Seed PBMCs at 1 × 10^5 cells/well in 96-well plates using RPMI 1640 medium supplemented with 10% heat-inactivated FBS.

  • Pre-incubation: Treat cells with apremilast or the M5 metabolite for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate TNF-α production. Incubate for 18–24 hours.

  • ELISA Quantification: Harvest the cell culture supernatants. Quantify TNF-α levels using a validated sandwich ELISA kit. Calculate the IC50 for TNF-α inhibition relative to vehicle-treated, LPS-stimulated controls.

References

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI (Molecules) URL: [Link]

  • Title: Disposition, metabolism and mass balance of[14C]apremilast following oral administration Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: NDA 205437 Pharmacology Review (Apremilast) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Otezla (apremilast) EPAR Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

Comparative

A Comparative Analysis of Apremilast and Its Impurities by Reverse-Phase HPLC: A Methodological Guide

This guide provides a comprehensive framework for the separation and comparative analysis of apremilast and its related impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). It is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the separation and comparative analysis of apremilast and its related impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). It is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for purity assessment and quality control.

Introduction: The Imperative of Purity in Apremilast

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, it modulates the expression of various pro- and anti-inflammatory mediators.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over impurities.[2][3] These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[4][5]

Reverse-phase HPLC is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of compound polarities.[6][7] This guide details a validated, stability-indicating RP-HPLC method, explains the scientific rationale behind the chromatographic behavior of apremilast impurities, and presents their comparative retention data.

Section 1: The Principle of Separation in RP-HPLC

In reverse-phase chromatography, the stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water or an aqueous buffer and a less polar organic solvent like acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

  • More Polar Analytes: Have a weaker affinity for the stationary phase and a stronger affinity for the polar mobile phase. They travel through the column faster, resulting in shorter retention times.

  • Less Polar (More Lipophilic) Analytes: Have a stronger affinity for the stationary phase. They are retained longer on the column and thus have longer retention times.

By carefully manipulating the mobile phase composition, pH, and other parameters, a fine-tuned separation of the parent drug from its structurally similar impurities can be achieved.

Section 2: A Validated HPLC Methodology for Apremilast Impurity Profiling

The following protocol is a robust, stability-indicating method designed to resolve apremilast from its key process and degradation impurities. The performance of such a method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][8][9]

Experimental Protocol

ParameterCondition & Rationale
Column Synergi Max-RP 80Å, 4 µm (150 x 4.6 mm) or equivalent C18 column.[7]
Rationale: A C18 stationary phase provides the necessary hydrophobicity to retain apremilast and its varied impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.01M Ammonium Bicarbonate buffer, pH adjusted to 8.0.[10]
Rationale: The pH is controlled to maintain a consistent ionization state for any acidic or basic functional groups in the analytes, ensuring reproducible retention times. A pH of 8.0 is often effective for this class of compounds.
Mobile Phase B Acetonitrile.[6][10]
Rationale: Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency and low viscosity. It is a strong solvent that effectively elutes non-polar compounds from the C18 column.
Gradient Elution Time (min) / %A / %B: 0/70/30, 3/70/30, 18/45/55, 24/45/55, 26/70/30, 30/70/30.[7]
Rationale: A gradient elution is crucial for analyzing samples containing compounds with a wide range of polarities. The initial high-polarity mobile phase allows for the separation of early-eluting polar impurities. The gradual increase in acetonitrile concentration then elutes the more non-polar compounds, including apremilast and lipophilic impurities, ensuring they are resolved within a reasonable timeframe.
Flow Rate 1.0 mL/min.[11][12]
Rationale: This flow rate is standard for a 4.6 mm ID column and provides optimal efficiency without generating excessive backpressure.
Column Temperature 25°C.[10]
Rationale: Maintaining a constant column temperature is critical for reproducible retention times and peak shapes. 25°C is a common and stable operating temperature.
Detection Wavelength 230 nm.[7][13]
Rationale: This wavelength provides good sensitivity for apremilast and its chromophoric impurities, allowing for their detection at low levels.
Injection Volume 10 µL.[10]
Rationale: A small injection volume minimizes band broadening and improves peak shape.
Diluent Acetonitrile/Water (50:50, v/v).[7]
Rationale: This mixture ensures the solubility of apremilast and its impurities while being compatible with the initial mobile phase conditions.
Section 3: Workflow for HPLC Method Development

The development of a reliable HPLC method is a systematic process. The goal is to achieve a "fit-for-purpose" method that is specific, accurate, precise, and robust.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target: Separate Apremilast from all known impurities & degradants B Analyte & Impurity Characterization: (pKa, logP, UV spectra) A->B C Initial Column & Mobile Phase Selection: (C18 column, ACN/Water buffer) B->C D Scout Gradient Profile (Fast gradient to locate peaks) C->D E Optimize Mobile Phase pH (Fine-tune selectivity) D->E F Optimize Gradient Slope & Time (Maximize resolution of critical pairs) E->F G Fine-tune Flow Rate & Temperature (Improve peak shape & efficiency) F->G H Forced Degradation Study (Confirm stability-indicating nature) G->H I Method Validation (ICH Q2R1): Specificity, Linearity, Accuracy, Precision, Robustness H->I J Finalize System Suitability Criteria (e.g., Resolution > 2, Tailing < 1.5) I->J

Caption: Logical workflow for developing a stability-indicating HPLC method.

Section 4: Comparative Retention Time Analysis

The elution order in reverse-phase HPLC is a direct consequence of molecular polarity. The table below outlines the expected retention times of key apremilast impurities relative to apremilast itself, along with a rationale based on their structural differences. The Relative Retention Time (RRT) is a crucial parameter for impurity identification in quality control.

Analyte NameTypical RRTStructural Rationale for Elution Order
Open-Ring Acid Impurity (Impurity-2) ~0.55The phthalimide ring is hydrolyzed to form two carboxylic acid groups.[10] This significant increase in polarity causes it to elute much earlier than apremilast.
Deacetylated Impurity (Impurity-5) ~0.70The acetyl group on the phthalimide ring is removed, leaving a primary amine.[4][10] This increases the molecule's overall polarity, leading to a shorter retention time.
Apremilast 1.00 The parent drug molecule serves as the reference point for RRT calculations. Its polarity is the baseline for comparison.
N-Acetyl Amine Impurity ~1.10This impurity involves an additional acetyl group.[4] While the exact structure can vary, this modification often slightly increases the lipophilicity, leading to a slightly longer retention time than the parent drug.

Note: RRT values are approximate and can vary slightly depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Section 5: Visualizing Structural and Polarity Relationships

The chemical structure of an impurity dictates its polarity and, therefore, its behavior on an RP-HPLC column. More polar functional groups (like -OH, -COOH, -NH2) decrease retention time, while less polar moieties (like alkyl chains, aromatic rings) increase it.

Apremilast_Impurities cluster_impurities Related Impurities Apremilast Apremilast (API) Structure: Intact Phthalimide & Acetyl Group Polarity: Baseline Impurity_Deacetyl Deacetylated Impurity Modification: -NH₂ group (more polar) Result: Shorter Retention Time Apremilast->Impurity_Deacetyl Deacetylation (Increases Polarity) Impurity_Acid Open-Ring Acid Impurity Modification: -COOH groups (very polar) Result: Much Shorter Retention Time Apremilast->Impurity_Acid Hydrolysis (Greatly Increases Polarity)

Caption: Relationship between apremilast and its more polar impurities.

Conclusion

This guide outlines a scientifically-grounded approach to the analysis of apremilast and its impurities using reverse-phase HPLC. By understanding the relationship between molecular structure, polarity, and chromatographic retention, researchers can effectively develop and implement robust analytical methods. The provided protocol and comparative data serve as a strong foundation for quality control, stability testing, and regulatory submissions, ultimately ensuring the safety and quality of apremilast drug products. The validation of such methods must always be performed in accordance with prevailing regulatory guidelines, such as ICH Q2(R1), to demonstrate their suitability for their intended purpose.[8][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. (2022). Taylor & Francis Online.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA).

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY. (n.d.). ResearchGate.

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare.

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).

  • Development and validation of reversed phase HPLC method for determination of apremilast in bulk and pharmaceutical dosage form. (2022). ScienceScholar.

  • Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. (2017). Scientific Research Publishing (SCIRP).

  • Apremilast EP Impurities and USP Related Compounds. (n.d.). SynThink.

  • Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. (2020). Research Journal of Pharmacy and Technology.

  • Method Development and Validation for Apremilast by RP-HPLC. (2021). International Journal of Advances in Engineering and Management (IJAEM).

  • Development And Validation Of Rp-Hplc Method For Estimation Of Apremilast In Bulk And Pharmaceutical Dosage Form. (n.d.). Journal of Neonatal Surgery.

  • Structure–property relations of a unique and systematic dataset of 19 isostructural multicomponent apremilast forms. (2022). International Union of Crystallography.

  • Development and Validation of Stability Based Hplc Method for Apremilast Tablets. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Priority Monographs. (n.d.). U.S. Pharmacopeia (USP).

  • Apremilast-impurities. (n.d.). Pharmaffiliates.

  • Analytical Method of Apremilast. (2020). Asian Journal of Pharmaceutical Analysis.

  • Apremilast. (n.d.). Wikipedia.

  • Apremilast Viatris. (n.d.). European Medicines Agency (EMA).

  • Apremilast. (n.d.). PubChem, National Institutes of Health (NIH).

  • Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation. (2020). MDPI.

  • WO2019073331A2 - Pharmaceutical compositions of apremilast. (n.d.). Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling O3-Desethyl Apremilast

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling O3-Desethyl Apremilast. As a key metabolite and impurity of the active pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling O3-Desethyl Apremilast. As a key metabolite and impurity of the active pharmaceutical ingredient (API) Apremilast, O3-Desethyl Apremilast requires meticulous handling protocols rooted in a deep understanding of chemical safety and risk mitigation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment: Applying the Precautionary Principle

O3-Desethyl Apremilast is an analytical impurity and metabolite of Apremilast.[1][2] While specific toxicological data for O3-Desethyl Apremilast is not widely available, a conservative approach is mandated. Standard practice dictates that metabolites of potent or hazardous compounds should be handled with the same or a greater level of caution as the parent API until specific data proves otherwise.[3]

The parent compound, Apremilast, is classified with specific health hazards, including:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4][5]

Given these risks, particularly the reproductive toxicity, O3-Desethyl Apremilast must be treated as a potent compound. The manufacturer of the parent drug, Otezla® (apremilast), recommends an Occupational Exposure Limit (OEL) of 15 µg/m³ for Apremilast.[6] This OEL firmly places the compound in Occupational Exposure Band (OEB) 3 (10-100 µg/m³) or OEB 4 (1-10 µg/m³), signifying a substance that is "slightly toxic" to "potent" and requires stringent containment and handling protocols.[7]

The Hierarchy of Controls: Contextualizing PPE

Personal Protective Equipment (PPE) is the final and critical line of defense, not the first. Its use must be integrated within a broader safety framework known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hoods, Isolators) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE cluster_donning Donning PPE Workflow A 1. Lab Scrubs & Shoe Covers B 2. Inner Gloves A->B C 3. Disposable Gown B->C D 4. Respirator / PAPR (Perform Seal Check) C->D E 5. Outer Gloves (Over Gown Cuffs) D->E

Caption: Sequential process for safely donning PPE.

Doffing (Taking Off) PPE Workflow

This is the most critical step for avoiding personal contamination. It should be performed in a designated "ante-room" or decontamination area. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).

  • Decontaminate outer gloves with an appropriate solution if gross contamination is visible.

  • Remove outer gloves. Peel them off without touching the inner glove, turning them inside out. Dispose of them in a hazardous waste container.

  • Remove disposable gown and shoe covers. Untie the gown and peel it away from your body, rolling it into a ball with the contaminated side inward. Dispose of it in a hazardous waste container.

  • Exit the immediate handling area.

  • Remove respiratory protection. Handle only the straps and designated clean areas.

  • Remove inner gloves. Peel off without touching bare skin. Dispose of them.

  • Wash hands thoroughly with soap and water. [8]

Emergency Plan: Spill and Exposure Response

Immediate and correct response to a spill is vital to protect personnel and the environment.

Minor Spill (<100 mg) of Solid O3-Desethyl Apremilast

This procedure assumes the spill is contained within a chemical fume hood or other primary engineering control.

  • ALERT: Alert personnel in the immediate vicinity.

  • PPE: Ensure you are wearing the full, appropriate PPE as described above (PAPR recommended).

  • CONTAIN: Do not let the powder spread.

  • CLEAN: Gently cover the spill with absorbent pads or cloths wetted with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne. Do not dry sweep. [6]5. COLLECT: Carefully wipe up the material, working from the outside in. Place all contaminated materials into a clearly labeled, sealable hazardous waste bag. [9][10]6. DECONTAMINATE: Wipe the spill area again with the wetting agent, followed by a detergent solution, and finally with water.

  • DISPOSE: Seal the hazardous waste bag and place it in the appropriate hazardous waste container. [11]8. DOCUMENT: Report the spill according to your institution's policy. [10]

cluster_spill Minor Spill Response Workflow Alert Alert Area Personnel PPE Don Full, Appropriate PPE (PAPR Recommended) Alert->PPE Contain Wet & Cover Spill (Prevents Aerosolization) PPE->Contain Collect Collect Debris into Hazardous Waste Bag Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose of Waste Decon->Dispose Doc Document Incident Dispose->Doc

Caption: Step-by-step workflow for minor spill response.

For a major spill (outside of containment or a large quantity), evacuate the area immediately, secure it to prevent entry, and contact your institution's Environmental Health & Safety (EHS) department. [9]

Personnel Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention. [3][4]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [12]

Decontamination and Waste Disposal

  • Work Surfaces: All surfaces and equipment that have potentially come into contact with O3-Desethyl Apremilast must be decontaminated. This typically involves a surface wipe with a solvent known to dissolve the compound, followed by a cleaning agent (e.g., a laboratory detergent), and a final rinse with purified water. All cleaning materials must be disposed of as hazardous waste. [11]* PPE and Consumables: All disposable PPE (gowns, gloves, shoe covers) and contaminated lab consumables (pipette tips, weigh boats, absorbent pads) must be collected in sealed, clearly labeled hazardous waste containers. [13]* Chemical Waste: Unused O3-Desethyl Apremilast and solutions containing the compound must be disposed of as hazardous chemical waste. Do not pour down the drain. [14]Follow all local, state, and federal regulations for hazardous waste disposal, typically involving a licensed disposal company. [13][15]

References

  • Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 10). Freund-Vector Corporation. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Preparing for Emergency Chemical Spills. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Rondaxe. Retrieved from [Link]

  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? (n.d.). Esco Pharma. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • Emergency procedures. (n.d.). Imperial College London. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Certified Safety. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Publications on Hazardous Drugs. (2024, February 9). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety first: Considerations when formulating high potency compounds. (2023, November 10). Siegfried. Retrieved from [Link]

  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. Retrieved from [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023, April 21). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015, November 15). National Center for Biotechnology Information. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS APREMILAST FORM B. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Apremilast. (2013, July 19). Selleck Chemicals. Retrieved from [Link]

  • Guidelines on Monitoring Mechanism for API residue. (n.d.). Central Pollution Control Board. Retrieved from [Link]

  • MSDS - Desacetyl Apremilast. (n.d.). K.M. Pharma Solution. Retrieved from [Link]

  • Hazardous Drugs Exposures in Healthcare. (2026, March 3). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Recommendation of occupational exposure limits (2021–2022). (2021, May 18). Journal of Occupational Health. Retrieved from [Link]

  • O3-Desethyl apremilast, 10 mg. (n.d.). Carl ROTH. Retrieved from [Link]

  • Improving the Sustainability of API Manufacturing with Recycling Technologies. (2024, October 9). Pharmaceutical Technology. Retrieved from [Link]

  • Steps for Managing Solvents in API Manufacturing. (2024, October 24). Maratek. Retrieved from [Link]

  • Clinical Policy: Apremilast (Otezla). (n.d.). PA Health & Wellness. Retrieved from [Link]

  • APO-APREMILAST Product Monograph. (2023, May 23). Apotex. Retrieved from [Link]

  • Otezla® - Safety Data Sheet. (2023, July 17). Amgen. Retrieved from [Link]

  • OTEZLA® (apremilast) tablets, for oral use - Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.